Calcium;chloride;dihydrate
Description
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Structure
2D Structure
Properties
Molecular Formula |
CaClH4O2+ |
|---|---|
Molecular Weight |
111.56 g/mol |
IUPAC Name |
calcium;chloride;dihydrate |
InChI |
InChI=1S/Ca.ClH.2H2O/h;1H;2*1H2/q+2;;;/p-1 |
InChI Key |
FKYIVCNMQZCTTP-UHFFFAOYSA-M |
Canonical SMILES |
O.O.[Cl-].[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization Engineering of Calcium Chloride Dihydrate
Controlled Crystallization Techniques
The precise control of crystallization is paramount for obtaining calcium chloride dihydrate with desired physical properties. This involves manipulating process parameters to influence crystal morphology, select specific hydrate (B1144303) phases, and manage nucleation and growth kinetics.
Influence of Supersaturation Conditions on Crystal Morphology
Supersaturation is a primary driver in any crystallization process, dictating both the nucleation rate and the subsequent growth and morphology of the crystals. In the context of calcium chloride, varying levels of supersaturation can lead to significant differences in the resulting crystal habits.
Studies on the crystallization of calcium oxalate, where calcium chloride is used as a reactant, have demonstrated a clear link between supersaturation levels and crystal morphology. researchgate.netscielo.br At lower supersaturation ratios (around 10), small, uniformly shaped crystals, predominantly of the dihydrate form, are observed. researchgate.netscielo.br As the supersaturation level increases to 30, there is a marked increase in the number of crystals, though their size remains relatively consistent. researchgate.netscielo.br At even higher supersaturation levels (greater than 50), the crystals become larger and exhibit a greater variety of shapes, including a higher incidence of aggregation. researchgate.netscielo.br
This principle is applicable to the direct crystallization of calcium chloride dihydrate from aqueous solutions. The rate of crystallization has been observed to change with the initial salt concentration. researchgate.net By carefully controlling the concentration and, consequently, the supersaturation, it is possible to influence the size and shape of the resulting calcium chloride dihydrate crystals. Concentrated solutions of calcium chloride have a notable tendency to supercool, meaning they can remain in a liquid state below their normal crystallization temperature. oxy.com When crystallization is finally induced in these supercooled solutions, the temperature of the mixture rises to the level defined by the phase diagram. oxy.com
| Supersaturation Level | Observed Crystal Characteristics |
| Low (e.g., SS ratio ≈ 10) | Small, uniform crystals, primarily dihydrate form |
| Medium (e.g., SS ratio ≈ 30) | Increased number of crystals, consistent size |
| High (e.g., SS ratio > 50) | Larger crystals, varied shapes, increased aggregation |
Directed Crystallization for Specific Hydrate Phases
Calcium chloride can form several hydrates, including the dihydrate (CaCl₂·2H₂O), tetrahydrate (CaCl₂·4H₂O), and hexahydrate (CaCl₂·6H₂O). unikemindustry.com The formation of a specific hydrate phase is highly dependent on temperature and concentration conditions, as illustrated by the calcium chloride-water system phase diagram. oxy.com
Directed crystallization techniques aim to selectively produce a desired hydrate. For instance, heating a calcium chloride solution to approximately 30°C can lead to the formation of the hexahydrate, which upon further heating to 200°C transforms into the dihydrate. unikemindustry.com Industrial processes can be designed to specifically target the production of calcium chloride dihydrate by controlling crystallization temperatures. google.com For example, concentrating a calcium chloride solution and then cooling it under controlled temperature conditions can yield the dihydrate form. unikemindustry.comgoogle.com
The transition between different hydrate phases is a key aspect of this control. For example, research has shown that at 25°C, a mixture of tetrahydrate and dihydrate can exist. imrjournal.info Upon heating, these forms lose water and can transform into the monohydrate and eventually the anhydrous form. imrjournal.info By carefully managing the temperature, it is possible to isolate the dihydrate. A patent describes a process where a calcium chloride solution is concentrated to a specific range (72.2-73% CaCl₂) and then cooled, causing it to solidify substantially as the dihydrate. google.com
Role of Seed Crystals in Nucleation and Growth Kinetics
The introduction of seed crystals is a well-established method to control nucleation and influence the growth kinetics of crystallization processes. researchgate.net Seeding provides preferential sites for crystal growth, which can lead to a more uniform particle size distribution and can prevent spontaneous, uncontrolled nucleation. cdnsciencepub.com
In the context of calcium sulfate (B86663) dihydrate crystallization, a related system, the rate of crystallization is directly proportional to the amount of seed crystals initially added. cdnsciencepub.com This confirms that the number of available growth sites provided by the seeds is a critical factor. cdnsciencepub.com The growth of seed crystals begins immediately upon their introduction into a supersaturated solution, without an induction period. ampp.org
The use of seed crystals allows for the maintenance of favorable supersaturation conditions that promote heterogeneous nucleation and growth over homogeneous nucleation. mcgill.ca This is particularly important in industrial settings where consistent product quality is crucial. Research on the production of α-calcium sulfate hemihydrate in concentrated calcium chloride solutions highlights the importance of using recycled crystals as seeds to maintain optimal supersaturation. mcgill.ca This approach ensures that the crystallization proceeds in a controlled manner, leading to a product with the desired characteristics.
Preparation Pathways from Calcium-Containing Precursors
The synthesis of calcium chloride dihydrate can be achieved through various routes, ranging from large-scale industrial processes that often utilize byproducts to more controlled laboratory-scale procedures.
Industrial-Scale Synthesis Routes (e.g., Solvay Process Byproduct Refinement)
A significant portion of commercially available calcium chloride is produced as a byproduct of the Solvay process, which is used to manufacture sodium carbonate (soda ash). brenntag.comvedantu.comchemicalbook.comatamanchemicals.com In this process, ammonia (B1221849) is recovered from ammonium (B1175870) chloride by adding milk of lime (calcium hydroxide), which results in the formation of calcium chloride. google.com The resulting calcium chloride liquors are then clarified, concentrated through evaporation, and finally crystallized to produce solid calcium chloride, which can be in the dihydrate form. google.comsolvay.com
Another major industrial source is the evaporation of natural underground brines. chemicalbook.comoxycalciumchloride.com These brines are treated to remove impurities, such as magnesium, before being concentrated to produce calcium chloride. oxycalciumchloride.com
The general industrial production of calcium chloride dihydrate often involves concentrating a calcium chloride solution to a high density (e.g., 65-70% by mass) and then subjecting it to cooling crystallization to obtain a product with a calcium chloride content of 74-77%, which corresponds to the dihydrate. google.com The process may also involve heating the solution to around 170°C and then cooling it to crystallize. unikemindustry.com
The reaction of limestone (calcium carbonate) with hydrochloric acid is another primary production method. vedantu.comatamanchemicals.comresearchgate.net The basic chemical equation for this reaction is: CaCO₃ + 2HCl → CaCl₂ + CO₂ + H₂O vedantu.com
| Industrial Production Method | Description |
| Solvay Process Byproduct | Calcium chloride is a byproduct of soda ash manufacturing. brenntag.comvedantu.comchemicalbook.comatamanchemicals.com |
| Natural Brine Evaporation | Concentration and purification of naturally occurring brines. chemicalbook.comoxycalciumchloride.com |
| Limestone and Hydrochloric Acid | Direct reaction of calcium carbonate with hydrochloric acid. vedantu.comatamanchemicals.comresearchgate.net |
Laboratory-Scale Preparative Procedures
On a laboratory scale, calcium chloride dihydrate is typically prepared by reacting a calcium-containing precursor with hydrochloric acid, followed by controlled crystallization. A common method involves the reaction of limestone (calcium carbonate) with hydrochloric acid. vedantu.comchemicalbook.comresearchgate.net The reaction is carried out by adding the acid to the limestone, followed by filtration to remove any unreacted solids and then evaporation of the solution to obtain the crystalline product. vedantu.com
A detailed laboratory procedure might involve dissolving a specific weight of calcium chloride dihydrate in deionized water to create a solution of a desired molarity. For instance, to prepare a 1M solution, 7.4 grams of calcium chloride dihydrate (CaCl₂·2H₂O) would be dissolved in approximately 40 mL of water, and the final volume adjusted to 50 mL. protocols.io
Another laboratory approach involves the reaction of calcium hydroxide (B78521) with hydrochloric acid. google.com In this case, calcium oxide can first be reacted with water to form calcium hydroxide, which is then reacted with hydrochloric acid to form calcium chloride and water. google.com
The purity of the resulting calcium chloride can be assessed through various analytical techniques. fao.org For instance, the calcium content can be determined by titration with EDTA. cdnsciencepub.comfao.org
Purification and Recrystallization Methodologies
The production of high-purity calcium chloride dihydrate (CaCl₂·2H₂O) necessitates effective purification and crystallization strategies to eliminate contaminants and control crystal characteristics. Commercial grades of calcium chloride often contain various impurities, including other salts and heavy metals, which must be removed for applications in industries such as food, pharmaceuticals, and electronics.
Techniques for Removal of Inorganic Contaminants
The purification of calcium chloride solutions to remove inorganic contaminants is a critical step preceding crystallization. These contaminants often include iron, heavy metals like lead, cadmium, and zinc, as well as other salts such as sodium chloride. crecompany.comchembk.com Several methods have been developed to effectively reduce these impurities to acceptable levels.
One established chemical precipitation method involves adjusting the pH of a calcium chloride solution to insolubilize contaminants. google.com For slightly alkaline commercial calcium chloride containing iron and heavy metal impurities, a process of neutralization using dilute phosphoric acid has been proven effective. google.com In this method, an aqueous solution of calcium chloride dihydrate is prepared, and a 25% aqueous solution of phosphoric acid is slowly added with stirring until the pH reaches approximately 6.5. google.com This adjustment causes the precipitation of insoluble metal phosphates, which can then be removed through filtration, yielding a purified calcium chloride solution. google.com
Another approach involves the use of inorganic collectors for the joint precipitation of impurities. researchgate.net Hydrated oxides, such as hydrated aluminum oxide or hydrated zirconium dioxide, can be used as collectors. researchgate.net Studies have shown that hydrated zirconium dioxide is particularly efficient in purifying calcium chloride solutions. researchgate.net
For targeted removal of specific heavy metals, ion exchange and co-precipitation are effective techniques. Ion exchange resins, such as Purolite S930 with iminodiacetic acid functional groups, have demonstrated high sorption capacity for ions like Fe(II) from concentrated calcium chloride solutions. usv.ro The efficiency of this process is dependent on variables such as pH, contact time, and temperature. usv.ro Co-precipitation is another mechanism where the addition of calcium chloride itself can aid in the removal of heavy metals from industrial wastewater. crecompany.com The calcium ions can react with heavy metal ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺) to form insoluble chlorides or facilitate their co-precipitation with other substances, enhancing removal efficiency. crecompany.commdpi.com
The table below summarizes the effectiveness of various methods for removing specific inorganic contaminants.
| Contaminant | Removal Method | Reagent/Material | Key Finding |
| Iron, Heavy Metals | Chemical Precipitation | Phosphoric Acid | Adjusting pH to 6.5 insolubilizes contaminants for filtration. google.com |
| General Impurities | Joint Precipitation | Hydrated Zirconium Dioxide | High efficiency of purification as a collector. researchgate.net |
| Iron (Fe(II)) | Ion Exchange | Purolite S930 Resin | Usable sorption capacity of 197 mg Fe(II)/g of resin in dynamic regime. usv.ro |
| Lead (Pb²⁺), Cadmium (Cd²⁺) | Co-precipitation | Calcium Chloride | Addition of Ca²⁺ enhances heavy metal removal, with efficiencies up to 98.0–100.0% for Pb²⁺ and 98.0–99.0% for Cd²⁺. crecompany.commdpi.com |
Advanced Solvent-Based Recrystallization Processes
Following the removal of bulk impurities, recrystallization is employed to achieve high purity and obtain crystals with desired properties. While traditional crystallization from aqueous solutions via evaporation and cooling is common, advanced solvent-based processes offer alternative routes with specific advantages, such as improved purity and the ability to circumvent issues like pyrohydrolysis that occur when heating hydrated salts. phe-goje.comjst.go.jp
Nonaqueous Solvent Leaching and Crystallization
An innovative approach involves the use of polar organic solvents to leach calcium chloride from mixtures, followed by crystallization. jst.go.jp This is particularly useful for recycling calcium chloride flux used in metallurgical processes. jst.go.jp Solvents such as dimethyl sulfoxide (B87167) (DMSO), formamide, and ethylene (B1197577) carbonate have been investigated for their ability to dissolve CaCl₂ while leaving behind insoluble by-products like calcium oxide. jst.go.jp
DMSO, in particular, has been identified as a suitable solvent. jst.go.jp The process involves dissolving the impure calcium chloride in DMSO, filtering out insoluble materials, and then recovering the CaCl₂ from the solution. jst.go.jp One recovery method combines nonpolar solvent-induced precipitation with vacuum distillation. jst.go.jp Benzene can be used as a nonpolar solvent to precipitate CaCl₂ from the DMSO solution, yielding a DMSO-solvated CaCl₂ powder. jst.go.jp Subsequent vacuum distillation can then remove the DMSO. jst.go.jp This nonaqueous route prevents the formation of calcium hydroxide, which can occur when heating wet CaCl₂. jst.go.jpstackexchange.com
The solubility of calcium chloride in various organic solvents is a key parameter for these processes.
| Solvent | Temperature (°C) | Solubility (g CaCl₂ / 100 g solvent) |
| Dimethyl Sulfoxide (DMSO) | 69 | 9.2 |
| Formamide | 47 | 25.9 |
Table data sourced from Nonaqueous Solvents for Leaching CaCl2 Flux from Calcium-Reduced Titanium Powder. jst.go.jp
Recrystallization from Alcohols
Recrystallization from alcohols like ethanol (B145695) or isopropanol (B130326) is another method used to purify calcium chloride, especially to remove certain salt impurities. stackexchange.comsciencemadness.org For instance, sodium chloride (NaCl) is poorly soluble in ethanol, so dissolving impure calcium chloride in ethanol and filtering the solution can effectively separate the NaCl. sciencemadness.org The purified calcium chloride can then be recovered by evaporating the alcohol. sciencemadness.org This method can yield the dihydrate form of calcium chloride. stackexchange.com
Natural Deep Eutectic Solvents (NADES)
A frontier in solvent science involves the use of Natural Deep Eutectic Solvents (NADES). A novel NADES has been synthesized using calcium chloride dihydrate itself as the hydrogen bond acceptor and glycerin as the hydrogen bond donor. imist.ma While this research focuses on creating a new type of solvent, the principles underlying DES formation and the interactions between the components offer potential for advanced, tunable crystallization systems. imist.ma The unique properties of these solvents could be harnessed for highly selective separation and crystallization processes in the future. imist.ma
Advanced Structural Elucidation and Spectroscopic Characterization of Calcium Chloride Dihydrate
Advanced Structural Insights from X-ray Diffraction
Single-crystal and powder X-ray diffraction studies have been instrumental in determining the precise atomic arrangement within the calcium chloride dihydrate lattice. These investigations have provided a detailed understanding of its crystal system, the intricate network of hydrogen bonds, and the coordination environment of the constituent ions.
Crystal System, Space Group, and Unit Cell Parameters
The mineralogical form of calcium chloride dihydrate, known as sinjarite, crystallizes in the tetragonal system . handbookofmineralogy.orgmindat.orgnih.gov While the point group and space group have not been definitively determined in several crystallographic databases, powder diffraction data has allowed for the characterization of its unit cell. handbookofmineralogy.orgmindat.org
Detailed analysis of X-ray diffraction patterns has established the following unit cell parameters for sinjarite:
| Parameter | Value (Å) |
| a | 7.21 |
| c | 5.86 |
This interactive data table provides the established unit cell dimensions for sinjarite, the mineral form of calcium chloride dihydrate.
It is noteworthy that some studies have also reported an orthorhombic crystal system for calcium chloride dihydrate based on powder diffraction data, with a calculated unit cell volume of 530 ų. researchgate.net However, the tetragonal structure of sinjarite is more consistently cited in mineralogical and crystallographic databases.
Intricate Network of Hydrogen Bonding
The crystalline lattice of calcium chloride dihydrate is stabilized by a complex network of hydrogen bonds. These interactions involve the water molecules of hydration, which act as hydrogen bond donors, and the chloride anions and other water molecules, which serve as acceptors. Spectroscopic evidence, particularly from infrared studies, indicates the presence of at least two distinct hydrogen bonding environments. rsc.org
This differentiation arises from the water molecules participating in both water-water (O-H···O) and water-chloride (O-H···Cl) hydrogen bonds. rsc.org The presence of these different interactions leads to variations in the vibrational frequencies of the O-H bonds, a phenomenon that is clearly observable in the compound's infrared spectrum. rsc.orgusra.edu A comprehensive understanding of the precise bond lengths and angles of these hydrogen bonds would require a full single-crystal structure determination, including the location of hydrogen atoms, which can be further elucidated by neutron diffraction studies. rsc.orgaps.org
Probing Molecular Vibrations with Raman and Infrared Spectroscopy
Vibrational spectroscopy, encompassing both Raman and infrared (IR) techniques, provides a powerful non-destructive method for investigating the molecular motions within calcium chloride dihydrate. These spectra reveal characteristic frequencies corresponding to the vibrations of the water molecules and the coordination bonds between the calcium and chloride ions.
Vibrational Modes of Water Molecules
The water molecules in calcium chloride dihydrate exhibit several distinct vibrational modes, which are sensitive to their local environment and bonding interactions. These modes include stretching, bending, and librational motions.
O-H Stretching Vibrations: The stretching of the O-H bonds in the water molecules gives rise to strong absorption bands in the infrared spectrum and intense peaks in the Raman spectrum. Studies have identified multiple bands in the 3200-3500 cm⁻¹ region, which is characteristic of hydrogen-bonded O-H groups. rsc.org The presence of multiple, closely spaced asymmetric O-H stretching bands (observed around 3489 cm⁻¹ and 3447 cm⁻¹) is attributed to the different hydrogen bonding environments (O-H···O and O-H···Cl) within the crystal lattice. rsc.orgusra.edu A weak band observed in the 3210-3240 cm⁻¹ range in Raman spectra is assigned to an overtone of the bending mode. usra.edu
H-O-H Bending Vibrations: The bending or scissoring motion of the H-O-H angle in the water molecules results in a vibrational mode that is also sensitive to hydrogen bonding. Two distinct bands have been observed in the infrared spectrum at approximately 1628 cm⁻¹ and 1613 cm⁻¹. rsc.orgusra.edu The appearance of these two bands, rather than a single peak, further supports the existence of different hydrogen bonding environments for the water molecules. rsc.orgusra.edu Raman spectra similarly show bending modes for the dihydrate. usra.edu
Librational Modes: In the solid state, water molecules can also undergo restricted rotational motions known as librations. These motions occur at lower frequencies than stretching and bending vibrations. In the infrared spectrum of calcium chloride dihydrate, a libration band has been identified at 656 cm⁻¹. rsc.orgusra.edu Raman studies have also suggested that bands in the 400-500 cm⁻¹ region can be attributed to the librational modes of water. usra.edu
The following table summarizes the experimentally observed vibrational frequencies for the water molecules in calcium chloride dihydrate:
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Asymmetric O-H Stretching | ~3489, ~3447 | Infrared |
| Symmetric O-H Stretching | ~2164 | Infrared |
| H-O-H Bending | ~1628, ~1613 | Infrared |
| O-H Bending Overtone | 3210-3240 | Raman |
| Water Libration | ~656 | Infrared |
| Water Libration | 400-500 | Raman |
This interactive data table presents the assigned vibrational modes of the water molecules in calcium chloride dihydrate as determined by infrared and Raman spectroscopy.
Characterization of Calcium-Chloride Coordination Bonds
The vibrations of the coordination bonds between the calcium cations and chloride anions are expected to occur at much lower frequencies, typically in the far-infrared or low-frequency Raman region. These vibrations are a direct probe of the strength and nature of the ion-ion interactions within the crystal lattice. While detailed assignments for the Ca-Cl stretching and bending modes in the dihydrate are not extensively reported in the readily available literature, low-frequency Raman spectra of various calcium chloride hydrates have been recorded. usra.edu The interpretation of these spectra in the region below 400 cm⁻¹ is complex, as it contains contributions from both lattice vibrations and potentially the Ca-Cl coordination bond vibrations. Further investigation, potentially aided by computational modeling such as Density Functional Theory (DFT), would be beneficial for the definitive assignment of these low-frequency modes. faccts.desquarespace.comresearchgate.net
Spectroscopic Analysis of Intermolecular Interactions
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the intermolecular interactions in hydrated salts like calcium chloride dihydrate. The vibrational spectra of the water molecules are particularly sensitive to their local environment.
In a study involving calcium chloride dihydrate supported on rice husk, FTIR spectroscopy revealed a broad peak between 3200 and 3600 cm⁻¹, which corresponds to the intermolecular association of OH groups of CaCl₂·2H₂O on the rice husk support sdiarticle3.com. The water molecules in calcium chloride dihydrate exhibit strong electrostatic interactions with the hydrogen of amino groups when used as a catalyst in N-formylation reactions sdiarticle3.com.
Raman spectroscopy of various calcium chloride hydrates (CaCl₂·nH₂O) has also been employed to establish reference spectra. For calcium chloride dihydrate, the Raman spectrum shows three bending modes and two intense stretching modes for the water molecules. Additionally, three weaker bands are observed, which are attributed to antisymmetric stretching vibrations imrjournal.info. The positions of these bands provide information about the strength of the hydrogen bonding and the coordination environment of the water molecules within the crystal structure.
| Spectroscopic Technique | Observed Features in CaCl₂·2H₂O | Interpretation |
| FTIR Spectroscopy | Broad peak at 3200-3600 cm⁻¹ | Intermolecular association of OH groups. |
| Raman Spectroscopy | Three bending modes, two intense stretching modes, three weak antisymmetric stretching modes | Characterizes the vibrational state of water molecules and their interactions within the crystal lattice. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment and dynamics of atoms within a compound. Both solid-state and solution-state NMR have been utilized to study calcium chloride dihydrate.
Solid-State NMR for Local Structure and Dynamics
Solid-state NMR is particularly useful for investigating the structure and dynamics of crystalline materials. For quadrupolar nuclei like ³⁵Cl, Magic Angle Spinning (MAS) NMR can provide valuable insights. The ³⁵Cl MAS NMR spectra of calcium chloride dihydrate have been recorded at different magnetic field strengths, revealing the local environment of the chloride ions within the crystal lattice.
Solution-State NMR for Ion Speciation and Hydration Shells
In aqueous solutions, calcium chloride dissociates into Ca²⁺ and Cl⁻ ions, which are surrounded by water molecules forming hydration shells. Solution-state NMR, particularly ⁴³Ca NMR, is a powerful technique for studying these phenomena.
Although ⁴³Ca is a low-abundance and low-sensitivity nucleus, its NMR spectrum provides direct information about the immediate coordination environment of the Ca²⁺ ion. The chemical shift of ⁴³Ca is sensitive to the number and type of ligands in the first coordination shell. In aqueous solutions of calcium chloride, the ⁴³Ca NMR signal corresponds to the aquated Ca²⁺ ion, [Ca(H₂O)n]²⁺. Studies on calcium ion complexation using ⁴³Ca MAS-DNP NMR of frozen solutions have shown that even in the presence of other ligands, the calcium ions can maintain a highly symmetrical environment fishersci.com.
The half-band width of the ⁴³Ca NMR signal of free aqueous Ca²⁺ shows minimal increase upon the addition of macromolecules like apo-concanavalin A, suggesting slow chemical exchange for the Ca²⁺ ion from the protein emsdiasum.com. This indicates a tightly bound hydration shell around the calcium ion.
| NMR Technique | Nucleus | Key Findings for Calcium Chloride Systems |
| Solid-State MAS NMR | ³⁵Cl | Provides information on the local structure around the chloride ions in the solid state. |
| Solution-State NMR | ⁴³Ca | Directly probes the Ca²⁺ ion environment, revealing details about hydration shells and ion speciation in solution. |
Electron Microscopy and Surface Characterization Techniques
Electron microscopy techniques offer high-resolution imaging of the morphology and microstructure of crystalline materials, providing visual evidence to complement spectroscopic data.
Scanning Electron Microscopy (SEM) for Crystal Morphology and Surface Features
Scanning Electron Microscopy (SEM) is widely used to study the surface topography and crystal habit of materials. SEM analysis of calcium chloride dihydrate reveals details about its crystal morphology. When supported on rice husk, SEM images show that the treatment with CaCl₂·2H₂O leads to morphological changes on the surface of the rice husk, including the rupture of conical protrusions and the appearance of an uneven, irregular surface sdiarticle3.com. Studies on the dehydration of calcium chloride have also utilized SEM to observe the morphological changes that occur as the hydrated forms lose water imrjournal.info.
Thermodynamic and Kinetic Investigations of Calcium Chloride Dihydrate Systems
Phase Equilibria in Aqueous and Non-Aqueous Systems
The phase behavior of calcium chloride in aqueous and non-aqueous systems is complex, primarily due to the formation of multiple stable hydrates. Understanding these equilibria is crucial for various applications.
Calcium chloride is known to form several hydrates, including the hexahydrate (CaCl₂·6H₂O), tetrahydrate (CaCl₂·4H₂O), dihydrate (CaCl₂·2H₂O), monohydrate (CaCl₂·H₂O), and a 1/3-hydrate (3CaCl₂·H₂O). nih.govresearchgate.net The stability of these hydrates is dependent on temperature and water vapor pressure.
The phase diagram for the H₂O-CaCl₂ system illustrates the equilibrium conditions for these various solid phases. smith.edu For instance, at room temperature (~25 °C), both the tetrahydrate and dihydrate can exist, with studies showing a majority of the compound as tetrahydrate (82%) and a smaller fraction as dihydrate (sinjarite, 18%) under these conditions. imrjournal.inforesearchgate.net The formation of these hydrates is a key aspect of calcium chloride's hygroscopic nature. imrjournal.inforesearchgate.net
The transition between these hydrated forms is a key feature of the system. For example, the tetrahydrate can transform into the dihydrate upon heating. nih.gov The stability of these hydrates is also influenced by the water vapor pressure. During dehydration of the dihydrate, the intermediate phase formed depends on this pressure; below 100 mbar, the monohydrate is formed, while above this pressure, the tritohydrate (1/3-hydrate) is observed. nih.govacs.org
Table 1: Stability of Calcium Chloride Hydrates
| Hydrate (B1144303) Formula | Common Name | Conditions of Stability |
|---|---|---|
| CaCl₂·6H₂O | Antarcticite | Stable at lower temperatures. |
| CaCl₂·4H₂O | Exists in three crystalline polymorphs (α, β, γ). The α-polymorph is the most stable. nih.gov | |
| CaCl₂·2H₂O | Sinjarite | A stable hydrate at ambient and elevated temperatures. smith.eduimrjournal.info |
| CaCl₂·H₂O | Forms as an intermediate during dehydration of the dihydrate, particularly at lower water vapor pressures. nih.govacs.org |
This table is generated based on data from multiple sources.
The solid-liquid equilibrium (SLE) of the CaCl₂-H₂O system is characterized by the solubility of the different hydrates at various temperatures. In equilibrium with a saturated solution, the solid phase can be ice, one of the various hydrates (with 6, 4, 2, 1, or 1/3 moles of water), or the anhydrous salt, depending on the salt concentration and temperature. researchgate.net
The H₂O-CaCl₂ phase diagram shows a eutectic point, which represents the lowest temperature at which a liquid phase can exist in the system. smith.edu This eutectic mixture has a specific composition of water and calcium chloride. The solubility of calcium chloride dihydrate increases with temperature. quora.com For example, in the ternary system of (Ca(H₂PO₂)₂ + CaCl₂ + H₂O), two solid salts, CaCl₂·2H₂O and Ca(H₂PO₂)₂, are present at 323.15 K. researchgate.net
A study involving calcium chloride dihydrate and glycerin as a hydrogen bond donor has led to the formation of a Natural Deep Eutectic Solvent (NADES). imist.ma The eutectic mixture was confirmed by observing a homogenous, transparent liquid form at specific molar ratios. imist.ma
Enthalpy and Entropy of Dissolution and Hydration
The dissolution and hydration of calcium chloride are associated with significant thermodynamic changes. The process is generally exothermic, meaning heat is released. quora.comchemguide.co.uk
The hydration of anhydrous calcium chloride and the dissolution of its hydrates are exothermic processes. The enthalpy of solution is dependent on the final concentration of the solution. The process can be visualized as two steps: the energy required to break the crystal lattice (lattice enthalpy) and the energy released when ions are hydrated by water molecules (hydration enthalpy). chemguide.co.uk
The thermodynamic properties of aqueous calcium chloride solutions, such as density and dynamic viscosity, can be accurately represented by mathematical equations. doaj.orgresearchgate.net These models are essential for engineering applications. For instance, the density can be expressed by quadratic equations and dynamic viscosity by linear equations. doaj.org
More complex models, like the Pitzer equations, are widely used to represent the thermodynamic properties of aqueous electrolyte solutions up to high ionic strengths. acs.orgscispace.com These models can reliably predict osmotic and activity coefficients, which are crucial for understanding the non-ideal behavior of concentrated CaCl₂ solutions. acs.org Atomistic simulations using equilibrium molecular dynamics are also employed to study the hydration behavior of Ca²⁺ and Cl⁻ ions across a wide range of salt concentrations. mdpi.com These simulations help determine properties like radial distribution functions and coordination numbers, which explain how water molecules are structured around the ions and how this structure changes with concentration. mdpi.com For example, simulations show that the coordination number of water molecules around a Ca²⁺ ion decreases from 8 in dilute solutions to approximately 3 in a 60 wt.% CaCl₂ solution as chloride ions begin to form ion pairs with the calcium. mdpi.com
Reaction Kinetics of Dehydration and Rehydration Processes
The kinetics of the dehydration and rehydration of calcium chloride hydrates are fundamental to their application in areas like thermochemical energy storage. These solid-gas reactions can be complex and involve multiple steps. rsc.org
The thermal dehydration of calcium chloride dihydrate (CC-DH) to form anhydrous calcium chloride (CC-AH) proceeds through the formation of an intermediate, calcium chloride monohydrate (CC-MH). rsc.org The reaction pathway and kinetics are influenced by factors such as temperature and water vapor pressure. acs.orgrsc.org
High-temperature X-ray powder diffraction has been used to study the structural changes during dehydration. imrjournal.inforesearchgate.net At 25 °C, a mixture of tetrahydrate and dihydrate is observed. Upon heating from 25 °C to 115 °C, the crystalline water is removed in a first step, resulting in a mixture of monohydrate and anhydrous CaCl₂. imrjournal.inforesearchgate.net A second dehydration step, the conversion of the monohydrate to the anhydrous form, is completed at around 150 °C. imrjournal.inforesearchgate.net
Kinetic studies show that the dehydration and rehydration processes are reversible. researchgate.net The hydration of anhydrous CaCl₂ can proceed through an intermediate with about 0.3 moles of H₂O before forming the dihydrate. acs.org The dehydration of the dihydrate, however, can form either the monohydrate or the 0.3-hydrate depending on the surrounding water vapor pressure. acs.orgresearchgate.net This path-dependent behavior highlights the complexity of the reaction kinetics. nih.govacs.org Cycling stability is a key parameter for practical applications, and CaCl₂ has shown good reversibility and stability over multiple hydration-dehydration cycles. researchgate.net
Table 2: Dehydration Steps of Calcium Chloride Hydrates
| Starting Hydrate | Temperature Range | Product(s) | Notes |
|---|---|---|---|
| CaCl₂·4H₂O / CaCl₂·2H₂O | 25 °C → 115 °C | CaCl₂·H₂O and CaCl₂ (anhydrous) | First endothermic dehydration step. researchgate.net |
This table is generated based on data from cited research.
Multistep Thermal Dehydration Kinetics and Reaction Pathways
The thermal dehydration of calcium chloride dihydrate (CaCl₂·2H₂O) is not a simple, single-step event but a complex, multistep process that is highly sensitive to experimental conditions. Investigations utilizing techniques such as thermogravimetry (TG), derivative thermogravimetry (DTG), differential thermal analysis (DTA), and high-temperature X-ray diffractometry (XRD) have elucidated the reaction pathways and kinetics involved. libretexts.orgresearchgate.net
Under many conditions, particularly in a dry nitrogen stream or at lower water vapor pressures, the dehydration proceeds through a primary intermediate, calcium chloride monohydrate (CaCl₂·H₂O), before forming the final anhydrous calcium chloride (CaCl₂). quora.comimrjournal.info This can be represented by two principal, partially overlapping reaction steps:
CaCl₂·2H₂O(s) → CaCl₂·H₂O(s) + H₂O(g)
CaCl₂·H₂O(s) → CaCl₂(s) + H₂O(g)
The first step, the conversion of the dihydrate to the monohydrate, generally begins at temperatures around 25°C to 115°C. imrjournal.info The second step, the dehydration of the monohydrate, is typically completed by approximately 150°C to 200°C. imrjournal.infobrunwater.com
More detailed kinetic modeling reveals a more intricate physico-geometrical reaction mechanism. quora.com This model proposes a three-step process:
A surface reaction involving the dehydration of calcium chloride dihydrate to anhydrous calcium chloride.
A subsequent reaction from the dihydrate to the monohydrate in the core of the reacting particles.
A final reaction from the monohydrate to the anhydrous form, also occurring in the particle core. quora.com
The reaction interface contracts and shrinks three-dimensionally as the dehydration progresses. libretexts.org This complex pathway explains why simple two-step kinetic models sometimes fail to accurately describe the stoichiometry and kinetic behavior of the component reactions. libretexts.org
The following table summarizes the key dehydration steps and the temperature ranges in which they are typically observed.
| Dehydration Step | Initial Compound | Intermediate/Final Product | Typical Temperature Range |
| Step 1 | Calcium Chloride Dihydrate | Calcium Chloride Monohydrate | 25°C - 115°C imrjournal.info |
| Step 2 | Calcium Chloride Monohydrate | Anhydrous Calcium Chloride | Up to 150°C - 200°C imrjournal.inforesearchgate.net |
Table 1: Summary of Thermal Dehydration Steps for Calcium Chloride Dihydrate.
Influence of Water Vapor Pressure on Dehydration Kinetics
The kinetics and reaction pathway of the thermal dehydration of calcium chloride dihydrate are significantly influenced by the partial pressure of water vapor (p(H₂O)) in the surrounding atmosphere. libretexts.orgck12.org The presence of atmospheric water vapor generally shifts the dehydration reactions to higher temperatures. libretexts.org
Under conditions of elevated water vapor pressure (e.g., ≥10 kPa) and slower heating rates, the two main dehydration steps—from dihydrate to monohydrate, and from monohydrate to anhydrous salt—become more distinct and stoichiometrically separate. libretexts.org However, at higher heating rates in the presence of water vapor, these steps can partially overlap. ck12.org
Furthermore, elevated water vapor pressure can alter the reaction pathway, leading to the formation of alternative intermediate hydrates. Research has identified the formation of CaCl₂·0.3H₂O as an intermediate when dehydration occurs at higher p(H₂O) values. libretexts.orgck12.org This demonstrates that the self-generated atmosphere of water vapor within the reacting sample, combined with the external atmospheric conditions, plays a crucial role in dictating the kinetic behavior. libretexts.org
For the first reaction step (dihydrate to monohydrate), a systematic increase in the apparent Arrhenius parameters is observed with increasing p(H₂O). ck12.org Conversely, the second step (monohydrate to anhydrous) exhibits more unsystematic variations in these parameters, alongside a significant induction period before the reaction begins. libretexts.orgck12.org This highlights the complex interplay between heat transfer, mass transfer of the gaseous product, and the intrinsic reaction kinetics.
Rehydration Kinetics and Equilibrium Studies
The dehydration of calcium chloride is a reversible process, and the rehydration of anhydrous or partially hydrated forms is fundamental to applications such as thermochemical energy storage. quora.comdlr.de The kinetics of rehydration are, like dehydration, dependent on temperature and water vapor pressure.
Equilibrium studies have mapped the transition points between the different hydrates of calcium chloride. researchgate.net The solid phase in equilibrium with a saturated aqueous solution transitions from ice to hexahydrate, tetrahydrate, dihydrate, monohydrate, and finally anhydrous salt as the salt concentration increases. researchgate.net
Studies on the rehydration pathway at a constant water vapor pressure (e.g., 12 mbar) show a stepwise absorption of water. acs.org When cooled from a high temperature, anhydrous CaCl₂ remains so until a specific temperature (e.g., 91°C at 12 mbar) where it rapidly absorbs approximately 0.3 moles of water, forming a sub-hydrate. acs.org As the temperature is lowered further (e.g., to 70°C), more water is absorbed until the stable dihydrate is formed. acs.org This path-dependent nature, where the intermediates formed during hydration can differ from those observed during dehydration, is a key characteristic of the system. The strong hygroscopic and deliquescent nature of calcium chloride means it readily attracts and absorbs moisture from its surroundings to form a liquid brine, a process driven by the tendency to reach a stable hydrated state. glchloride.comreinders.com
Mechanisms of Freezing Point Depression
The ability of calcium chloride to lower the freezing point of water is a well-known colligative property. sciencing.comfountainheadpress.com Colligative properties depend on the number of solute particles in a solution, not on their chemical identity. fountainheadpress.com When calcium chloride (CaCl₂) dissolves in water, it dissociates into three separate ions: one calcium ion (Ca²⁺) and two chloride ions (Cl⁻). libretexts.orgsciencing.com
CaCl₂(s) → Ca²⁺(aq) + 2Cl⁻(aq)
This dissociation results in a large number of dissolved particles, making calcium chloride particularly effective at depressing the freezing point. libretexts.orgck12.org For every mole of CaCl₂ dissolved, three moles of ions are produced, which is 50% more than a salt like sodium chloride (NaCl) which produces only two moles of ions. libretexts.org This greater number of particles leads to a more significant disruption of the water's ability to freeze. ck12.org
The freezing point is the temperature at which the liquid and solid phases of a substance are in equilibrium, meaning their vapor pressures are equal. byjus.com The addition of a non-volatile solute like calcium chloride lowers the vapor pressure of the water. byjus.comlibretexts.org Consequently, the solution must be cooled to a lower temperature for the vapor pressure of the liquid phase to become equal to the vapor pressure of the solid phase (ice), resulting in a lower freezing point. byjus.com
Collisional Theory and Osmotic Effects on Freezing Point Lowering
The mechanism of freezing point depression can be understood through collisional theory and its relationship to osmotic effects. Both phenomena are colligative properties driven by the reduction of the solvent's chemical potential due to the presence of a solute. wikipedia.orgcsbsju.edu
From a collisional or molecular standpoint, the dissolved Ca²⁺ and Cl⁻ ions interfere with the process of crystallization. quora.comthoughtco.com For water to freeze, water molecules must arrange themselves into a highly ordered, crystalline lattice structure (ice). ck12.org The presence of the dissolved ions physically obstructs and disrupts the water molecules from organizing into this rigid structure. thoughtco.compcc.eu The ions effectively dilute the water, reducing the concentration of solvent molecules at the liquid-solid interface and lowering the probability of them successfully joining the ice lattice. wikipedia.org More energy must therefore be removed from the system (i.e., the temperature must be lowered further) to overcome this disruption and force crystallization. ck12.org
This phenomenon is thermodynamically linked to osmotic pressure. Osmotic potential is a measure of the reduction in the energy state, or chemical potential, of water due to solutes. csbsju.edu The lowering of the freezing point is directly proportional to the molal concentration of solute particles, a relationship that also governs osmotic pressure. csbsju.eduquora.com The solute-induced reduction in the chemical potential of the liquid solvent means that the equilibrium between the liquid and solid phases is re-established at a lower temperature. wikipedia.org
Role in Ice Crystal Growth Modification in Aqueous Solutions
Beyond simply lowering the temperature at which ice forms, calcium chloride can also modify the growth and size of the ice crystals that do form. This effect is particularly relevant in complex systems like food products.
Interactions of Calcium Chloride Dihydrate with Diverse Material Systems
Interaction with Cementitious Materials
Calcium chloride, particularly in its dihydrate form, is a significant accelerator in the setting and hardening of Portland cement concrete. mit.educhemygostar.com Its interaction with cementitious materials is multifaceted, influencing hydration kinetics, microstructure development, and the transport of chloride ions within the concrete matrix.
Calcium chloride dihydrate significantly alters the hydration kinetics of the primary components of Portland cement. It accelerates the hydration of tricalcium silicate (C₃S) and dicalcium silicate (C₂S), the compounds primarily responsible for the strength development of cement. nist.govtrb.org This acceleration leads to a more rapid evolution of heat during the initial hours of hydration. mit.edunist.govtrb.org
The following table summarizes the general influence of calcium chloride on the heat of hydration of major Portland cement compounds:
| Cement Compound | Influence of Calcium Chloride on Heat of Hydration |
| Tricalcium Silicate (C₃S) | Little to no effect on total heat contribution, but increases the rate of heat evolution. |
| Dicalcium Silicate (C₂S) | Increases heat contribution. |
| Tricalcium Aluminate (C₃A) | Decreases heat contribution. |
| Tetracalcium Aluminoferrite (C₄AF) | Increases heat contribution. |
This table is based on data from studies on the heat of hydration of Portland cement components in the presence of calcium chloride. nist.govtrb.org
The accelerated hydration induced by calcium chloride dihydrate has a direct impact on the microstructure of the hydrated cement paste. The rapid formation of hydration products, primarily calcium silicate hydrate (B1144303) (C-S-H) and calcium hydroxide (B78521) (CH), leads to a denser microstructure at early ages. This increased density contributes to higher early strength. researchgate.netresearchgate.net
The formation of calcium chloroaluminate hydrates can also alter the pore structure of the cement paste. The morphology and distribution of these phases within the microstructure can influence the transport properties of the concrete, such as permeability and diffusivity. Some studies suggest that the addition of calcium chloride can lead to a finer pore structure, which can reduce the ingress of aggressive substances.
Chloride ions from calcium chloride dihydrate can exist in both free and bound forms within the concrete matrix. Free chlorides in the pore solution are the primary cause of reinforcement corrosion. Bound chlorides are physically adsorbed onto the surfaces of hydration products, particularly C-S-H gel, or chemically bound within the structure of certain hydration phases. researchgate.net
The primary mechanism for chemical binding is the reaction with C₃A to form Friedel's salt (3CaO·Al₂O₃·CaCl₂·10H₂O). researchgate.netresearchgate.net This process effectively removes chloride ions from the pore solution, reducing the risk of corrosion. The chloride binding capacity of a cementitious system is influenced by factors such as the C₃A content of the cement, the pH of the pore solution, and the temperature.
The transport of chloride ions through the concrete matrix is a complex process governed by diffusion, capillary absorption, and hydrostatic pressure. The dense microstructure promoted by calcium chloride at early ages can initially reduce the rate of chloride ingress. However, the presence of free chloride ions from the admixture itself must be carefully considered in the context of long-term durability, especially in reinforced concrete structures.
Interaction with Polymeric Systems and Hydrogels
Calcium chloride dihydrate plays a crucial role in modifying the properties of various polymeric systems and hydrogels through ionic interactions. These interactions can lead to changes in the physical and mechanical behavior of the polymers.
Calcium ions (Ca²⁺) from calcium chloride dihydrate can interact with polymers containing negatively charged functional groups, such as carboxylates found in alginates and pectins. nih.govresearchgate.netnih.govnih.gov This interaction leads to the formation of ionic crosslinks, where the divalent calcium ions bridge two polymer chains. This process, often referred to as ionotropic gelation, is fundamental to the formation of many hydrogels. researchgate.net
The "egg-box" model is a widely accepted representation of this crosslinking mechanism in alginates, where calcium ions sit in the hydrophilic cavities between guluronate residues of adjacent polymer chains, creating a stable, three-dimensional network. researchgate.net The extent of crosslinking can be controlled by the concentration of calcium chloride and the reaction time. researchgate.net
The crosslinking induced by calcium chloride dihydrate significantly affects the swelling behavior and mechanical properties of hydrogels. The formation of a more densely crosslinked network restricts the mobility of the polymer chains and reduces the amount of water the hydrogel can absorb, thus decreasing its swelling capacity. researchgate.netresearchgate.net
This increased crosslink density also enhances the mechanical strength and stability of the hydrogel. nih.govnih.gov The material becomes more rigid and less deformable. The table below illustrates the general effect of increasing calcium chloride concentration on the properties of an alginate hydrogel.
| Calcium Chloride Concentration | Swelling Ratio | Mechanical Strength |
| Low | High | Low |
| High | Low | High |
This table provides a qualitative summary of the relationship between calcium chloride concentration and the properties of alginate hydrogels.
In some polymer systems, high concentrations of calcium chloride can lead to an "electrostatic shielding effect," which can cause aggregation and flocculation of polymer chains or droplets in an emulsion, potentially negatively impacting the stability of the system. nih.govnih.govresearchgate.net
Integration into Hybrid Polymer Gels for Thermal Energy Storage
Calcium chloride, particularly in its hexahydrate form (CaCl₂·6H₂O), is recognized as a promising phase change material (PCM) for thermal energy storage due to its high heat of fusion and a melting temperature suitable for applications like waste heat recovery and building temperature regulation. nih.gov However, a significant challenge with inorganic salt hydrate PCMs is their low viscosity in the molten state, which can lead to leakage, phase segregation, and separation from heat exchanger surfaces. nih.govnih.gov To counter this, researchers have developed hybrid polymer gels, or "salogels," to provide shape stabilization.
A successful strategy involves the use of a dual-polymer system within a calcium chloride hexahydrate PCM. nih.govnih.gov This system can consist of poly(vinyl alcohol) (PVA) and ultrahigh molecular weight polyacrylamide (PAAm), with borax acting as a cross-linker. nih.govnih.gov This approach was developed because single-polymer systems were not effective due to the high concentration of chloride ions, which has a strong "salting-out" effect on polymer chains. nih.govnih.gov
The combination of PVA and PAAm creates a synergistic network. nih.govnih.gov Dynamic covalent cross-links form between the PVA units, while the long PAAm chains become entangled, resulting in a robust and thermo-reversible gel. nih.govnih.govdigitellinc.com These hybrid salogels can be effective with a low polymer content of less than 5% by weight, which allows them to retain approximately 95% of the heat of fusion of the pure PCM. nih.govnih.gov The gel-to-sol transition temperature of these salogels is tunable within a practical range of 30–80 °C. nih.govnih.gov The noncovalent nature of the gelation process supports the thermo-reversibility, shape stability, and retention of thermal properties over numerous melting and crystallization cycles. nih.govnih.gov
Table 1: Properties of Hybrid Polymer Salogels with Calcium Chloride Hexahydrate
| Property | Value/Description | Source |
| PCM | Calcium Chloride Hexahydrate (CaCl₂·6H₂O) | nih.gov |
| Polymers | Poly(vinyl alcohol) (PVA) and Polyacrylamide (PAAm) | nih.govnih.gov |
| Cross-linker | Borax | nih.govnih.gov |
| Polymer Content | < 5 wt % | nih.govnih.gov |
| Heat of Fusion Retention | ~95% of pure PCM | nih.govnih.gov |
| Gel-to-Sol Transition Temp. (Tgel) | Tunable between 30–80 °C | nih.govnih.gov |
| Stability | Stable over 50 melting/crystallization cycles | nih.govnih.gov |
Interaction with Soil and Geomaterials
Calcium chloride dihydrate is utilized as a chemical stabilizer for soils, particularly in road construction and for improving the properties of expansive soils. semanticscholar.orgtac-atc.ca Its effectiveness stems from its hygroscopic nature, meaning it attracts and retains moisture. tac-atc.capurdue.edu This property leads to several beneficial mechanisms for soil stabilization:
Increased Density and Compaction: The application of calcium chloride increases the maximum dry unit weight of the soil while reducing the optimum moisture content. semanticscholar.org This means that a higher density can be achieved with less compactive effort. purdue.edu The moisture attracted by the salt acts as a lubricant for soil particles, allowing them to be packed more tightly.
Improved Moisture Control: By retaining water, calcium chloride helps to maintain a more stable moisture content within the soil base during and after compaction, resisting evaporation during dry periods. tac-atc.capurdue.edu
Reduced Plasticity and Swelling: In expansive clay soils, calcium chloride treatment significantly reduces the plasticity index. semanticscholar.org The calcium cations (Ca²⁺) can replace other cations in the clay's structure, which reduces the thickness of the water layer bound to the clay particles, leading to flocculation. This makes the soil more granular and less prone to swelling and shrinking with changes in moisture content. pan.pl Studies have shown reductions of up to 50% in swell pressure and 80% in swell percentage after 28 days of curing. semanticscholar.org
Enhanced Strength: The improved compaction and reduced plasticity lead to an increase in the soil's strength properties. This is evidenced by an increase in the California Bearing Ratio (CBR) from 2.11% to 8.32% and a 58% increase in unconfined compressive strength after 28 days of curing in treated expansive soils. semanticscholar.orgresearchgate.net
Table 2: Effect of Calcium Chloride Dihydrate on Expansive Soil Properties
| Soil Property | Effect of CaCl₂ Treatment | Source |
| Maximum Dry Unit Weight | Increased | semanticscholar.org |
| Optimum Moisture Content | Decreased | semanticscholar.org |
| Plasticity Index | Reduced | semanticscholar.org |
| Swell Pressure | Reduced by ~50% (28-day cure) | semanticscholar.org |
| Swell Percentage | Reduced by ~80% (28-day cure) | semanticscholar.org |
| Unconfined Compressive Strength | Increased by ~58% (28-day cure) | researchgate.net |
| California Bearing Ratio (CBR) | Increased from 2.11% to 8.32% | semanticscholar.org |
The hygroscopic and deliquescent properties of calcium chloride are central to its impact on soil water retention. tac-atc.capurdue.edu It absorbs moisture from the atmosphere and dissolves in it, holding this moisture for extended periods. purdue.educrecompany.com This action is particularly beneficial in maintaining soil moisture in arid climates or during dry weather, which is crucial for seed germination and plant growth. crecompany.com
By increasing the solute concentration in the soil water, calcium chloride alters the soil's osmotic properties. This can induce a degree of osmotic stress, which in some plants, triggers physiological responses like stomatal closure to reduce water loss through transpiration. wvu.edu Research on Viola cornuta demonstrated that treatment with a high concentration of calcium chloride caused stomatal closure, leading to reduced water loss and an extended shelf life under water deficit conditions. wvu.edu The treated violas maintained a higher leaf relative water content (70% to 81%) compared to control plants, whose RWC dropped below 50%. wvu.edu
Furthermore, tests have shown that calcium chloride retards the drying out of soils when subjected to accelerated drying conditions. trb.org
Calcium chloride can be employed in the remediation of soils contaminated with heavy metals like cadmium (Cd). nih.govcrecompany.com The primary mechanism is not immobilization in the traditional sense of rendering the metal immobile within the soil, but rather a chemically induced mobilization for removal. A soil washing technique using a calcium chloride solution has been developed to treat Cd-contaminated paddy fields. nih.gov
The process involves the following principles:
Ion Exchange: Calcium (Ca²⁺) ions from the solution compete with cadmium (Cd²⁺) ions for binding sites on soil particles (such as clay minerals and organic matter). researchgate.net Because they have similar ionic radii, Ca²⁺ can effectively displace Cd²⁺ from the exchangeable fraction of the soil, releasing it into the soil solution. mdpi.com
Formation of Soluble Complexes: The released cadmium can then be leached from the soil. In one on-site verification, this method removed 55% of cadmium from the exchangeable fraction and 15% from the acid-soluble fraction. nih.gov
Wastewater Treatment: The contaminated water generated from the washing process is then collected and treated to remove the cadmium before discharge. nih.gov
Formation of Deep Eutectic Solvents (DES) and Ionic Liquids
Calcium chloride dihydrate serves as a key component in the synthesis of Natural Deep Eutectic Solvents (NADES), which are considered environmentally friendly alternatives to conventional organic solvents and some ionic liquids. imist.mamdpi.com A NADES is formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD) to create a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.commdpi.com
A common NADES is synthesized using calcium chloride dihydrate as the salt (HBA) and glycerin as the HBD. imist.mamdpi.com The synthesis process typically involves:
Combining calcium chloride dihydrate and glycerin at specific molar ratios (e.g., 1:4). mdpi.com
Heating the mixture (e.g., to 60-80 °C) while stirring. imist.mamdpi.com
Continuing the process until a clear, homogenous, and stable liquid is formed, indicating the formation of the eutectic mixture. imist.mamdpi.com
The resulting NADES is characterized by its unique thermophysical properties. Fourier Transform Infrared (FTIR) analysis confirms the formation of new hydrogen bonds within the NADES structure. imist.maimist.ma Thermogravimetric Analysis (TGA) shows that significant weight loss for a CaCl₂·2H₂O-glycerin NADES occurs above 200°C, primarily due to the degradation of glycerin, as the melting point of CaCl₂ is much higher (772°C). imist.ma Properties such as density, viscosity, surface tension, and refractive index are also systematically investigated and show a non-linear decrease with increasing temperature. imist.maimist.ma
Table 3: Synthesis and Properties of a CaCl₂·2H₂O-Glycerin NADES
| Parameter | Description | Source |
| Components | Calcium Chloride Dihydrate (HBA), Glycerin (HBD) | imist.mamdpi.com |
| Molar Ratio | 1:4 (CaCl₂·2H₂O : Glycerin) | mdpi.com |
| Synthesis Temperature | 60 °C | mdpi.com |
| Characterization Methods | FTIR, TGA, Density, Viscosity, Surface Tension | imist.maimist.ma |
| Thermal Stability | Significant weight loss occurs above 200 °C | imist.ma |
Thermophysical Property Investigations of NADES (e.g., viscosity, surface tension)
The study of thermophysical properties, such as viscosity and surface tension, is crucial for understanding the behavior and potential applications of Natural Deep Eutectic Solvents (NADES) containing calcium chloride dihydrate. These properties govern the flow characteristics, molecular interactions, and interfacial behavior of the solvent, which are critical parameters in various industrial and scientific processes.
Recent research has focused on the systematic investigation of these properties in novel NADES formulations. One such study synthesized a NADES using calcium chloride dihydrate as the hydrogen bond acceptor and glycerin as the hydrogen bond donor. imist.ma The thermophysical properties of this solvent were then characterized across a range of temperatures.
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for applications involving mixing, pumping, or coating. imist.ma The viscosity of the calcium chloride dihydrate-glycerin NADES was found to be highly dependent on temperature. As the temperature increases, the kinetic energy of the NADES molecules rises, leading to a decrease in intermolecular attraction and, consequently, a lower viscosity. imist.ma
A significant non-linear decrease in viscosity was observed with increasing temperature. imist.maimist.ma At 25°C, the viscosity of this specific NADES was determined to be 965 centipoise (cP), which is slightly higher than that of pure glycerin. imist.ma As the temperature was raised to 60°C, the viscosity decreased substantially to 898 cP. imist.ma This behavior highlights the importance of temperature control when utilizing these solvents in practical applications. imist.ma
Table 1: Temperature-Dependent Viscosity of a Calcium Chloride Dihydrate-Glycerin NADES
| Temperature (°C) | Viscosity (cP) |
|---|---|
| 25 | 965 |
| 60 | 898 |
Surface Tension
Surface tension is the property of a liquid that allows it to resist an external force due to the cohesive nature of its molecules. It is a key characteristic for applications that depend on capillary pressure or involve interfacial phenomena. imist.ma The investigation of the calcium chloride dihydrate-glycerin NADES was conducted over a temperature range of 25°C to 60°C (298.15 K to 333.15 K). imist.ma
Similar to viscosity, the surface tension of the NADES exhibited a non-linear decrease as the temperature increased. imist.maimist.ma At 25°C, the surface tension was measured at 57.12 mN/m. imist.ma The reduction in surface tension with higher temperatures is attributed to the weakening of the intermolecular forces at the liquid's surface as the molecules gain more kinetic energy. imist.ma The precise measurement of surface tension was achieved using an interfacial tension meter, which involves creating a droplet of the NADES in a controlled chamber and analyzing its shape using the Laplace equation. imist.ma
Table 2: Surface Tension of a Calcium Chloride Dihydrate-Glycerin NADES at a Specific Temperature
| Temperature (°C) | Surface Tension (mN/m) |
|---|---|
| 25 | 57.12 |
The detailed characterization of these thermophysical properties demonstrates the versatility of NADES based on calcium chloride dihydrate for a range of industrial applications. imist.maimist.ma The temperature-dependent nature of both viscosity and surface tension allows for the tuning of these properties to suit specific process requirements.
Applications in Process Engineering and Environmental Technology: Mechanistic and Methodological Studies
Dehumidification and Desiccation Processes
Calcium chloride dihydrate is widely employed as a desiccant due to its hygroscopic nature, meaning it readily attracts and absorbs water molecules from the surrounding environment crecompany.comabsortech.com. This property is central to its use in dehumidification and desiccation systems, which are crucial in various industries, including food preservation and electronics manufacturing, to control moisture levels crecompany.com. The mechanism of dehumidification involves the transition of the solid calcium chloride dihydrate into an aqueous solution through a process known as deliquescence as it absorbs atmospheric moisture crecompany.com.
The water vapor sorption characteristics of calcium chloride are described by sorption isotherms, which relate the amount of water absorbed by the material to the relative humidity (RH) of the surrounding air at a constant temperature. Dynamic vapor sorption (DVS) isotherms for calcium chloride show a step-like increase in water uptake, corresponding to the formation of calcium chloride dihydrate (CaCl₂·2H₂O) and its subsequent transformation into an aqueous solution researchgate.net. The sorption capacity of calcium chloride increases exponentially as the relative humidity rises absortech.com.
The mechanism of water vapor adsorption is driven by the strong affinity of the calcium (Ca²⁺) and chloride (Cl⁻) ions for water molecules, facilitated by electrostatic forces crecompany.com. This ionic nature allows the compound to attract and retain a significant amount of water, effectively reducing the humidity of the air crecompany.comquora.com. The process is exothermic, releasing heat as water is absorbed streampeak.com.sg.
Table 1: Water Vapor Sorption Characteristics of Calcium Chloride at Different Temperatures
| Temperature (°C) | Key Observations from Sorption Isotherms | Reference |
| 20 | Exhibits the greatest hysteresis, with up to a 98% change in mass. | researchgate.net |
| 30 | Shows significant water sorption and desorption capabilities. | researchgate.net |
| 40 | Demonstrates continued effectiveness at higher temperatures. | researchgate.net |
This table is interactive. Click on the headers to sort.
A key advantage of calcium chloride desiccant solutions is their ability to be regenerated, which involves removing the absorbed water to restore their desiccating capacity nbinno.com. The regeneration process typically involves heating the saturated calcium chloride solution to drive off the absorbed water streampeak.com.sgnbinno.com. Experimental studies have investigated the effects of various parameters on regeneration efficiency.
The regeneration process is influenced by factors such as air temperature, humidity, air velocity, and the temperature of the desiccant solution itself icrepq.comresearchgate.net. Research indicates that calcium chloride dihydrate can be regenerated at relatively low temperatures, ranging from 48 to 60°C, making it suitable for use with low-grade heat sources like solar energy icrepq.com. However, higher temperatures, around 250°C, are also recommended for complete dehydration streampeak.com.sgnbinno.com. It is important to note that the effectiveness of the desiccant may slightly decrease with each regeneration cycle nbinno.com.
Liquid desiccant systems utilizing calcium chloride solutions are designed to bring air into direct contact with the desiccant to facilitate moisture transfer nih.gov. Common designs include packed towers and rotating drum systems researchgate.netusda.gov. The performance of these systems is evaluated based on their dehumidification effectiveness, which is influenced by operating temperatures and air flow rates nih.gov.
Research has shown that the dehumidification effectiveness of a liquid desiccant system is typically higher at lower operating temperatures and lower airflow rates nih.gov. The vapor pressure difference between the air and the liquid desiccant surface is the primary driving force for the mass transfer process icrepq.com. The design of the system aims to maximize the contact area and time between the air and the desiccant solution to enhance this mass transfer.
The performance of these systems is also dependent on the concentration of the calcium chloride solution. Higher desiccant concentrations generally lead to better dehumidification performance nih.gov. However, there is a risk of crystallization at very high concentrations, which can impede the system's operation cibsejournal.com. Therefore, system design and operation must carefully manage the solution concentration.
Role in Wastewater Treatment Processes
Calcium chloride is a versatile chemical used in wastewater treatment, primarily as a source of calcium ions (Ca²⁺) which can aid in the removal of various impurities daleedustcontrol.com. It functions as a coagulant and precipitant, often in conjunction with flocculants, to remove suspended solids, phosphates, fluorides, and heavy metals daleedustcontrol.comdiva-portal.org.
Coagulation and flocculation are fundamental processes in wastewater treatment aimed at removing suspended particles crecompany.com. Many of these particles carry a negative surface charge, which causes them to repel each other and remain suspended crecompany.com. When calcium chloride is added to wastewater, it dissociates into calcium ions (Ca²⁺) and chloride ions (Cl⁻) crecompany.com. The positively charged calcium ions neutralize the negative charges on the suspended particles, a mechanism known as charge neutralization daleedustcontrol.comcrecompany.com.
Calcium chloride is effective in removing specific dissolved contaminants from wastewater through precipitation reactions, where it reacts with the contaminants to form insoluble compounds that can be settled out daleedustcontrol.comoxycalciumchloride.com.
Phosphate (B84403) Removal: Calcium chloride is used to precipitate phosphates from wastewater in the form of insoluble calcium phosphate daleedustcontrol.comrdd.edu.iq. The reaction is most efficient at an alkaline pH, typically between 8 and 9.5 google.com. The addition of calcium ions drives the precipitation of phosphate, and this method can be used as a "polishing" step to reduce phosphate concentrations to low levels daleedustcontrol.commdpi.com.
Fluoride (B91410) Removal: In industrial wastewater, particularly from industries such as aluminum and steel manufacturing, calcium chloride is used to remove fluoride ions daleedustcontrol.comsaltworkstech.com. The calcium ions react with fluoride ions to form calcium fluoride (CaF₂), a sparingly soluble salt that precipitates out of solution saltworkstech.comresearchgate.net. This precipitation process can significantly reduce the fluoride concentration in the wastewater mdpi.com. For highly concentrated fluoride wastewater, calcium chloride is sometimes used in conjunction with lime (calcium hydroxide) to provide a sufficient concentration of calcium ions for effective precipitation saltworkstech.com.
Heavy Metal Removal: Calcium chloride can also be used to precipitate heavy metals from industrial wastewater oxycalciumchloride.comcrecompany.com. The calcium ions can react with heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺) to form insoluble metal chlorides or enhance co-precipitation with other substances crecompany.com. This process effectively removes these toxic metals from the water, allowing for safer discharge or reuse crecompany.com.
Table 2: Summary of Contaminant Removal Mechanisms by Calcium Chloride in Wastewater Treatment
| Contaminant | Removal Mechanism | Key Factors | Reference |
| Phosphate | Precipitation as calcium phosphate | Alkaline pH (8-9.5) | daleedustcontrol.comgoogle.com |
| Fluoride | Precipitation as calcium fluoride | Sufficient calcium ion concentration | daleedustcontrol.comsaltworkstech.com |
| Heavy Metals (e.g., Pb, Cd, Zn) | Precipitation as insoluble salts, co-precipitation | Correct dosage | oxycalciumchloride.comcrecompany.com |
This table is interactive. Click on the headers to sort.
Sludge Dewatering and Conditioning Mechanisms
Calcium chloride dihydrate serves as an effective conditioning agent in the dewatering of industrial and municipal sludge, a critical process for reducing sludge volume and improving disposal efficiency zumrut-int.com. Its primary mechanisms involve coagulation and flocculation, which destabilize the colloidal structure of sludge and facilitate solid-liquid separation.
The conditioning process is largely driven by charge neutralization. Sludge particles typically carry a negative surface charge, leading to electrostatic repulsion that maintains a stable dispersed suspension mdpi.com. The introduction of calcium chloride provides divalent calcium ions (Ca²⁺) which neutralize these negative charges, reducing the repulsive forces between particles and allowing them to aggregate mdpi.comdaleedustcontrol.com. This process is a form of coagulation daleedustcontrol.com.
Beyond simple charge neutralization, calcium ions can form bridges between sludge particles, promoting the formation of larger, more robust flocs. This "sweep flocculation" mechanism entraps smaller particles into larger aggregates researchgate.net. These larger flocs create a more porous and permeable sludge cake, which enhances the rate of water removal during mechanical dewatering processes like filtration or centrifugation. The resulting floc is often dense and hard to break, which further aids in dewatering and produces a drier sludge cake for disposal daleedustcontrol.com.
Research has shown that the effectiveness of calcium chloride can be influenced by process conditions such as temperature. In hydrothermal treatments of activated sludge, the addition of calcium chloride dihydrate can eliminate threshold temperatures that might otherwise hinder dewaterability, leading to continuous improvement as temperature and dosage increase nih.gov. The Ca²⁺ ions interact with biopolymers like proteins and polysaccharides within the sludge, altering their molecular weight and integrating them into the floc matrix, which contributes to a more compacted floc structure and improved dewaterability nih.gov.
The compound is also used in dual conditioning systems. For instance, when used with cationic polyelectrolytes like polyacrylamide, calcium chloride can have a synergistic effect. The polymer aids in settling through its high positive charge, while the calcium ions attract fine particles and accelerate their combination, leading to enhanced flocculation and rapid dewatering mdpi.com. This dual-agent approach has been shown to significantly improve phosphorus removal from sewage sludge, with removal rates reaching 90% mdpi.com.
| Conditioning Agent | Dosage | Effect on Sludge Settling Improvement | Phosphorus Removal |
|---|---|---|---|
| CaCl₂ | 50 mL | 3% (for high TSS sludge) | ~15% |
| CPAM-10 (Polyacrylamide) | 50 mL/L | 60% (for high TSS sludge) | ~9% |
| Dual Mixture (CPAM-10 + CaCl₂) | 20 mL CPAM-10 + 50 mL CaCl₂ | 80% | 90% |
Data synthesized from findings on dual conditioning systems mdpi.com.
Role in Industrial Chemical Synthesis and Processing
Calcium chloride dihydrate is a versatile compound in industrial chemical synthesis, acting as a reagent, reaction medium, and a component in catalytic systems.
Reagent and Reaction Medium for Inorganic Syntheses
As a readily available and highly soluble salt, calcium chloride dihydrate is a primary source of calcium ions for various inorganic syntheses wikipedia.org. It is commonly produced by reacting hydrochloric acid with limestone (calcium carbonate) or as a by-product of the Solvay process for manufacturing sodium carbonate wikipedia.orgamarischemicalsolutions.comslideshare.netyoutube.com.
A significant application is in precipitation reactions. Its high solubility in water allows it to release "free" calcium ions that can react with other ionic species to form insoluble salts wikipedia.org. A classic example is the synthesis of calcium phosphate, a compound used in fertilizers and as a biomaterial. When an aqueous solution of calcium chloride is mixed with a phosphate source, insoluble calcium phosphate precipitates out of the solution daleedustcontrol.comwikipedia.org.
The reaction is as follows: 3 CaCl₂ + 2 PO₄³⁻ → Ca₃(PO₄)₂ (s) + 6 Cl⁻ wikipedia.org
Similarly, it is used to remove fluoride ions from industrial wastewater by precipitating insoluble calcium fluoride daleedustcontrol.com. The compound's utility extends to the manufacturing of other calcium salts, such as calcium stearate, and in the preparation of specialized materials like calcium naphthalene, which is used in varnishes and color removers chemygostar.com.
Catalyst Support and Precursor Applications
Calcium chloride dihydrate is recognized for its role as an inexpensive and effective catalyst, often functioning as a Lewis acid in various chemical transformations researchgate.netscielo.org.mx. Its efficacy has been evaluated for numerous asymmetric organic reactions, making it a valuable tool in both educational and research laboratories azerscientific.comcephamls.com.
In one-pot syntheses, it has been used to produce α-aminophosphonic esters and hexahydropyrimidine (B1621009) derivatives under solvent-free conditions, offering an efficient and economical methodology researchgate.netchesci.com. For the synthesis of hexahydropyrimidines, a 10 mol% concentration of calcium chloride dihydrate as a catalyst resulted in good to excellent yields (70-95%) with short reaction times chesci.comresearchgate.net.
Furthermore, it can be part of more complex catalytic systems. In combination with chiral ligands such as Pybox or Box-type ligands, calcium chloride forms efficient chiral catalysts for asymmetric reactions, including 1,4-additions of 1,3-dicarbonyl compounds to nitroalkenes researchgate.netelsevierpure.com. These catalytic systems can achieve high yields and high enantioselectivities and can be adapted for continuous flow processes researchgate.netelsevierpure.com. Calcium chloride nanoparticles also find use in catalyst applications azonano.com.
| Reaction Type | Catalyst System | Conditions | Yield |
|---|---|---|---|
| Synthesis of Hexahydropyrimidine Derivatives | CaCl₂·2H₂O (10 mol%) | Solvent-free, Room Temperature | 70-95% |
| Asymmetric 1,4-addition | Pybox–CaCl₂ | - | High Yield, High Enantioselectivity |
| Synthesis of α-Aminophosphonic Esters | CaCl₂ (Lewis base catalyst) | Solvent-free | 80-96% |
Data compiled from studies on catalytic applications researchgate.netchesci.comelsevierpure.com.
Applications in Cryogenic Preservation of Non-Biological Systems
The properties of calcium chloride dihydrate make it highly effective for applications involving the control of freezing in non-biological materials, such as soils and cementitious composites.
Physical Mechanisms of Ice Crystal Morphology Modification
Calcium chloride modifies ice crystal formation primarily through freezing point depression youtube.com. When dissolved in water, it dissociates into calcium (Ca²⁺) and chloride (Cl⁻) ions echemi.com. These ions disrupt the hydrogen bonding between water molecules, interfering with the formation of the stable crystalline lattice structure of ice youtube.com. A higher concentration of ions is required to overcome this disruption, which effectively lowers the temperature at which the water will freeze trb.orgpcc.eu.
Influence on Freezing and Thawing Dynamics in Material Systems
In material systems like soil or concrete, calcium chloride significantly alters freezing and thawing behavior. By lowering the freezing point of water within the soil, it can reduce the loss of strength that typically occurs after a freeze-thaw cycle trb.org. The greatest loss in soil strength often happens after the first cycle, and calcium chloride mitigates this by keeping more water in a liquid state at lower temperatures trb.orgtrb.org.
In cementitious materials, the interaction is more complex. While the conventional CaCl₂-H₂O phase diagram is often used, the presence of calcium hydroxide (B78521) (Ca(OH)₂) in hydrated portland cement alters the system's behavior nih.govresearchgate.net. The Ca(OH)₂ can react with calcium chloride and water to form an expansive compound known as calcium oxychloride nih.govresearchgate.net. This reaction can cause significant internal stress and damage to the concrete, even at temperatures above the normal freezing point of water nih.govresearchgate.net. The formation of calcium oxychloride is rapid and stable at room temperature for CaCl₂ concentrations greater than approximately 11.3% by mass nih.gov. This chemical interaction, in addition to the physical effect of freezing point depression, is a critical factor in the material's response to cold environments and de-icing treatments nih.govsteps-plus.com.
| CaCl₂ Solution Concentration (by mass) | Detected Freezing Point Range (°C) |
|---|---|
| 0% (DI Water) | -5 to -7 |
| 5% | -6 to -8 |
| 15% | -16 to -18 |
| 29.8% | No freezing peak detected (down to -40°C) |
Data adapted from heat flow analysis during freeze-thaw cycles of mortar specimens nih.gov.
Brine Formulations for Industrial Heat Transfer and Refrigeration
The effectiveness of a calcium chloride brine as a secondary refrigerant is fundamentally linked to its thermodynamic and physical properties at sub-zero temperatures. These properties, which include density, viscosity, specific heat, and thermal conductivity, are dependent on both the concentration of the calcium chloride in the solution and the operating temperature.
Research and technical data from various sources provide a comprehensive overview of these properties. For instance, the eutectic point of a calcium chloride-water solution, the lowest possible freezing point, occurs at a concentration of approximately 29.8% CaCl₂ by weight, reaching a temperature of about -51°C (-60°F). dynalene.com Solutions intended for refrigeration are typically maintained at concentrations that provide a freezing point safely below the lowest anticipated system temperature to prevent the formation of ice crystals, which can impede flow and reduce efficiency. coolingindia.in
The specific heat of a substance is the amount of heat required to raise the temperature of a unit of mass by one degree. In refrigeration applications, a higher specific heat is desirable as it indicates a greater capacity to absorb and transport heat. While the addition of calcium chloride to water lowers the specific heat of the solution compared to pure water, it remains in a range that is effective for heat transfer. coolingindia.in
Thermal conductivity is a measure of a material's ability to conduct heat. A higher thermal conductivity facilitates more rapid heat transfer from the process or space being cooled to the brine. Calcium chloride brines exhibit good thermal conductivity at low temperatures, contributing to their efficiency. dynalene.com
Viscosity, a measure of a fluid's resistance to flow, is another critical parameter. Lower viscosity is preferable as it reduces the pumping power required to circulate the brine through the refrigeration system. The viscosity of calcium chloride brines increases as the temperature decreases and as the concentration increases. However, within typical operating ranges, the viscosity remains manageable for standard industrial pumping equipment. ingredi.com
The following tables present a compilation of typical thermodynamic properties for calcium chloride brines at various concentrations and low temperatures, derived from publicly available technical data sheets.
Table 1: Freezing Point of Calcium Chloride Brines
| Wt% CaCl₂ | Freezing Point (°C) | Freezing Point (°F) |
|---|---|---|
| 15 | -7 | 20 |
| 20 | -20 | -4 |
| 25 | -32 | -25 |
| 29 | -35 | -31 |
| 30 | -39 | -38 |
| 32 | -43 | -46 |
Data sourced from Dynalene, Inc. technical documents. dynalene.com
Table 2: Specific Heat of Calcium Chloride Brines (BTU/lb·°F)
| Temp (°F) | 15 wt% CaCl₂ | 20 wt% CaCl₂ | 25 wt% CaCl₂ | 29 wt% CaCl₂ |
|---|---|---|---|---|
| -40 | - | - | 0.63 | 0.59 |
| -20 | - | 0.70 | 0.64 | 0.60 |
| 0 | 0.78 | 0.71 | 0.65 | 0.61 |
| 20 | 0.79 | 0.72 | 0.66 | 0.62 |
| 40 | 0.80 | 0.73 | 0.67 | 0.63 |
Data sourced from Dynalene, Inc. technical documents. dynalene.com
Table 3: Thermal Conductivity of Calcium Chloride Brines (BTU/hr·ft·°F)
| Temp (°F) | 15 wt% CaCl₂ | 20 wt% CaCl₂ | 25 wt% CaCl₂ | 29 wt% CaCl₂ |
|---|---|---|---|---|
| -40 | - | - | 0.24 | 0.24 |
| -20 | - | 0.27 | 0.25 | 0.25 |
| 0 | 0.30 | 0.28 | 0.26 | 0.26 |
| 20 | 0.31 | 0.29 | 0.27 | 0.27 |
| 40 | 0.32 | 0.30 | 0.28 | 0.28 |
Data sourced from Dynalene, Inc. technical documents. dynalene.com
In the context of industrial cooling, the efficiency of heat transfer is a paramount concern as it directly impacts operational costs and energy consumption. Calcium chloride brines are frequently selected over other secondary coolants, such as glycols, due to their superior heat transfer characteristics. accent-refrigeration.combrinechiller.com
The primary reason for this enhanced efficiency is the higher heat transfer coefficient of calcium chloride solutions compared to glycol-based fluids. accent-refrigeration.combrinechiller.com This superior coefficient means that for a given temperature difference, a calcium chloride brine can transfer heat more effectively. Mechanistically, this is attributed to the favorable combination of its thermophysical properties, including its relatively high thermal conductivity and lower viscosity at typical operating temperatures when compared to glycol solutions of similar freezing point protection. tyfo.deresearchgate.net
The practical implications of this higher heat transfer efficiency are significant. Industrial refrigeration systems using calcium chloride brines can often be designed with smaller and consequently less expensive chillers to achieve the same cooling capacity as a system using glycol. accent-refrigeration.com Furthermore, the improved heat transfer characteristics can lead to a reduction in the required pumping horsepower. accent-refrigeration.com Because the brine pump can be smaller and still achieve the necessary heat transfer in the piping system, the corresponding energy consumption is lowered, contributing to long-term operational savings. accent-refrigeration.com
While ethylene (B1197577) glycol solutions are also used in secondary refrigeration, they tend to have poorer heat transfer coefficients at decreasing temperatures, largely due to their higher viscosities. researchgate.netscribd.com Propylene glycol, while less toxic, is more viscous and has even poorer heat transfer characteristics than ethylene glycol. researchgate.net In contrast, the heat transfer properties of calcium chloride brines are considered significantly better, allowing for more economical operation of refrigeration systems, especially at very low working temperatures. tyfo.de For example, in applications like ice rinks, the superior heat transfer of calcium chloride brine in the floor piping system is a distinct advantage. accent-refrigeration.com
It is important to note that while calcium chloride brines offer excellent heat transfer efficiency, their corrosive nature necessitates careful material selection and system maintenance, including the use of corrosion inhibitors, to ensure the longevity of the equipment. accent-refrigeration.combrinechiller.com
Computational and Theoretical Modeling of Calcium Chloride Dihydrate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For calcium chloride hydrates, DFT calculations offer a fundamental understanding of chemical bonding, molecular structure, and vibrational properties. Studies employing DFT with functionals like the Perdew–Wang exchange and correlation functional (PW91) under the generalized gradient approximation (GGA) have been instrumental in elucidating these characteristics tue.nlrsc.org.
DFT calculations are used to optimize the molecular structures of calcium chloride hydrates and analyze their bonding characteristics tue.nl. By examining the electron density, methods such as Bader topological analysis and the Density Derived Electronic and Chemical (DDEC6) approach can qualify and quantify the interatomic bonds tue.nl.
In the gaseous structure of calcium chloride dihydrate, the Ca–O coordination length is approximately 2.33 Å tno.nl. The water molecule forms a hydrogen bond with one of the chloride ions, which slightly stretches the Ca–Cl bond by about 0.08 Å compared to a non-hydrogen-bonded chloride ion tno.nl. Bader charge analysis reveals that the chloride atom participating in the hydrogen bond has a slightly different charge (by 0.02) than the one that is not tno.nl.
For the optimized structure of the dihydrate, the average Ca–O coordination length is calculated to be 2.42 Å, which aligns well with the α phase crystalline structure tue.nl. Similarly, the average Ca–Cl coordination length is 2.67 Å, which is in good agreement with the experimental crystal structure's 2.8 Å tue.nl. The analysis of doped salt hydrates, such as Mg₁₋ₓCaₓCl₂·2H₂O, also relies on DFT to understand how substituting magnesium with calcium affects the electronic structure and stability tue.nl.
DFT is a powerful tool for predicting the vibrational frequencies of molecules and crystalline solids, which can be compared with experimental infrared and Raman spectroscopy data mdpi.com. For hydrated calcium chloride, DFT calculations have been used to investigate the vibrational frequencies of conformers and understand the network of intramolecular hydrogen bonds rsc.orgtno.nl. For instance, in hydrated forms of calcium chloride, two distinct asymmetric O-H stretching bands are observed around 3447 cm⁻¹ and 3489 cm⁻¹, which is attributed to the different hydrogen-bonding environments (O-H···O and O-H···Cl) within the crystal lattice imrjournal.info. While specific DFT-calculated frequencies for the dihydrate are part of broader studies on hydrates, the methodology's accuracy is well-established for related systems researchgate.netnih.gov.
In addition to vibrational properties, DFT is used to determine stable crystal lattices. Calcium chloride dihydrate (CaCl₂·2H₂O) is known to have an orthorhombic crystal system imrjournal.inforesearchgate.net. The unit cell volume for the dihydrate has been reported to be 530 ų imrjournal.info. Such calculations are computationally intensive, especially for periodic systems with large unit cells, but are essential for understanding the phase stability and structural properties of the material tue.nl.
Table 1: Structural Properties of Calcium Chloride Hydrates from Experimental and DFT-Informed Studies
| Property | Calcium Chloride Dihydrate (CaCl₂·2H₂O) | Reference |
|---|---|---|
| Crystal System | Orthorhombic | imrjournal.inforesearchgate.net |
| Unit Cell Volume | 530 ų | imrjournal.info |
| Average Ca-O Coordination Length | 2.42 Å | tue.nl |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This approach is particularly useful for studying the dynamic properties of calcium chloride in aqueous solutions, such as ion solvation, water molecule behavior, and transport phenomena. Ab initio molecular dynamics (AIMD), such as Car–Parrinello molecular dynamics (CPMD), and classical MD simulations using force fields like GROMOS-53A6 are commonly employed mdpi.comresearchgate.netnih.gov.
MD simulations provide detailed information about the hydration shell structure around Ca²⁺ and Cl⁻ ions. The structure is often characterized by radial distribution functions (RDFs) and coordination numbers (CNs) mdpi.com. Investigations using AIMD and MD with deep learning potentials have revealed that multiple solvation structures can coexist around the Ca²⁺ ion in solution arxiv.orgarxiv.orgresearchgate.net. These include the fully hydrated Ca²⁺ ion, a contact ion pair (CIP) where Ca²⁺ and Cl⁻ are in direct contact, and a bridged ion pair (BIP) involving two chloride ions arxiv.orgarxiv.orgresearchgate.net.
Car-Parrinello MD simulations of 1 and 2 molal CaCl₂ solutions show that the first solvation shell of the Ca²⁺ ion typically consists of six water molecules, with the first-shell Ca-O RDF peaking at 2.39 Å researchgate.netnih.govacs.org. Other studies combining MD with diffraction methods found the Ca²⁺ first hydration shell distance to be between 2.43 and 2.46 Å researchgate.net. The presence of ion pairing significantly affects the number of water molecules in the hydration shell, as chloride ions can replace water molecules mdpi.com.
Table 2: Coordination Numbers (CN) for Ion-Water and Ion-Ion Pairs in CaCl₂ Aqueous Solutions from MD Simulations
| Ion Pair | Coordination Number Range | Salt Concentration | Reference |
|---|---|---|---|
| Ca-O | 4.5 – 7.1 | 7.3 M | mdpi.comresearchgate.net |
| Cl-O | 6.3 – 8.8 | 7.3 M | mdpi.comresearchgate.net |
The strong electrostatic field of the Ca²⁺ ion significantly influences the orientation of water molecules in its vicinity. This ordering effect can extend even to the second solvation shell arxiv.orgresearchgate.net. MD simulations show that water molecules in the first hydration layer orient their oxygen atoms towards the cation nih.gov. The ion-pairing state plays a crucial role in the translational and orientational distribution of these water molecules arxiv.orgarxiv.orgresearchgate.net.
The hydrogen bond network is a key feature of hydrate (B1144303) structures. The inner hydration shells can form a distinct hydrogen bond network around an ion cluster, acting as a "cage" that confines multiple Cl⁻ ions around a Ca²⁺ ion x-mol.net. In concentrated solutions, ion pairs form hydrogen bonds with surrounding water molecules mdpi.com. The positively charged hydrogen atoms of water are attracted to the negatively charged Cl⁻ ions, while the oxygen is attracted to the Ca²⁺ ions, defining the local structure and dynamics mdpi.com. This network of hydrogen bonds is critical for understanding the stability and properties of the hydrated salt researchgate.net.
MD simulations are used to calculate transport properties like the self-diffusion coefficients of ions and water molecules, typically using the Einstein relation from mean square displacement (MSD) data mdpi.com. These simulations show that as the concentration of CaCl₂ increases, the formation of ion pairs impedes the movement of ions and water, leading to lower diffusion coefficients mdpi.com. Above the solubility limit, the diffusion of all species is significantly reduced mdpi.comresearchgate.net.
MD simulations using deep learning potentials have calculated diffusion coefficients that are in good agreement with experimental values arxiv.org. For an approximately 0.85 M CaCl₂ solution, the simulated diffusion coefficients were found to be within 22% of experimental measurements, a discrepancy considered negligible given differences in temperature and the presence of ion pairs arxiv.org.
Table 3: Comparison of Experimental and Simulated Self-Diffusion Coefficients (D) at ~300 K
| Species | Simulated D (× 10⁻⁹ m²/s) | Experimental D (× 10⁻⁹ m²/s) | Reference |
|---|---|---|---|
| Ca²⁺ | 0.52 | 0.66 | arxiv.org |
| Cl⁻ | 1.87 | 1.59 | arxiv.org |
Monte Carlo Simulations for Phase Equilibria
Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemical systems, they are particularly useful for exploring phase equilibria by simulating the behavior of molecules and ions according to statistical mechanics.
Molecular simulations are a powerful tool for determining the thermodynamic properties of electrolyte solutions, including activity coefficients and solubility limits. researchgate.net Accurately predicting the solubility of calcium chloride hydrates is essential for industrial crystallization processes and for understanding geochemical systems.
Simulations using various nonpolarizable force fields have been employed to calculate the activity coefficients and estimate the solubility of CaCl₂ in aqueous solutions across a range of temperatures. researchgate.net One study found that a scaled-charge force field, despite yielding incorrect activity coefficients at lower concentrations, could still predict an accurate solubility for calcium chloride dihydrate. researchgate.net This highlights a common challenge in computational chemistry where a model may reproduce some physical properties accurately while failing on others.
The Osmotic Ensemble Monte Carlo (OEMC) method is a rigorous thermodynamic approach for computing the solubility of salts. researchgate.net While extensively applied to alkali-halide salts, the methodology has been extended to alkaline earth metal halides, including calcium chloride and its hydrates. researchgate.net This technique allows for the direct calculation of chemical potentials and, subsequently, the solubility of the solid hydrate phase in equilibrium with the aqueous solution. researchgate.net
| Simulation Method/Model | Key Finding for CaCl₂ Systems | Reference |
|---|---|---|
| Molecular Simulations with Scaled-Charge Force Field | Predicted an accurate solubility for calcium chloride dihydrate despite inaccuracies in activity coefficients at low concentrations. | researchgate.net |
| Molecular Simulations with Full-Charge Force Fields | Provided chemical potentials and activity coefficients closer to experimental values but showed slow, unrealistic dynamics at high concentrations. | researchgate.net |
| Osmotic Ensemble Monte Carlo (OEMC) | Offers a rigorous thermodynamic pathway to compute chemical potentials and the solubility of CaCl₂ hydrates. | researchgate.net |
The formation of a stable crystal from a supersaturated solution involves two key stages: nucleation (the formation of initial, stable crystalline nuclei) and growth (the subsequent increase in the size of these nuclei). Kinetic Monte Carlo (KMC) simulation is a specific type of MC method designed to model the time evolution of such processes.
Force Field Development for Calcium Chloride Dihydrate Interactions
The accuracy of any molecular simulation is fundamentally dependent on the quality of the underlying force field—the set of equations and parameters used to describe the potential energy of the system as a function of its atomic coordinates. sci-hub.box For ionic solutions like aqueous calcium chloride, developing an accurate force field is particularly challenging due to strong electrostatic interactions and polarization effects. researchgate.netsci-hub.box
Standard non-polarizable force fields often struggle to simultaneously reproduce multiple properties of divalent electrolyte solutions. researchgate.net For instance, simulations of CaCl₂ solutions with some full-charge models can result in overly slow dynamics at high concentrations, while scaled-charge models may improve some properties at the expense of others. researchgate.net Research has shown that developing polarizable models, which explicitly account for how the electron distribution of an ion or molecule changes in response to its local electric field, is likely necessary to accurately represent both thermodynamic and transport properties. researchgate.net
To improve accuracy without the computational expense of fully polarizable models, researchers have developed refined parameter sets. One approach involves benchmarking force field parameters against experimental data from neutron scattering and pairing them with free energy profiles from high-level ab initio molecular dynamics. sci-hub.box This has led to the development of accurate calcium force fields that account for polarization in a mean-field way through charge rescaling. sci-hub.box Another strategy involves creating custom models for the hydrated calcium ion, such as a Ca²⁺(H₂O)₇ complex, to correct for artificial clustering and incorrect osmotic pressure values seen with standard force fields like AMBER and CHARMM. rsc.org
The choice of water model is also critical. The flexible three-site Simple Point Charge (SPC) water model has been used in combination with the GROMOS-53A6 force field to successfully replicate properties of CaCl₂ solutions. researchgate.net
| Force Field / Model | Description / Approach | Key Application / Finding | Reference |
|---|---|---|---|
| Åqvist, Smith-Dang | Commonly used fixed-point charge parameterizations for ions. | Used in Monte Carlo simulations to predict phase behavior of H₂O-CaCl₂ mixtures. Different combinations with water models (SPC, SPC/E) best reproduce different properties (vapor pressure vs. liquid density). | aps.org |
| Scaled-Charge Model | Reduces the partial charges on ions to implicitly account for electronic polarization. | Can provide accurate solubility predictions for CaCl₂·2H₂O even when other properties are less accurate. researchgate.net Helps develop more accurate Ca²⁺ force fields. sci-hub.box | researchgate.netsci-hub.box |
| GROMOS-53A6 | A united-atom force field often used for biomolecular simulation. | Combined with the SPC water model, it has been used in molecular dynamics simulations to examine the hydration behavior of Ca²⁺ and Cl⁻ ions over a wide range of concentrations. | researchgate.net |
| Custom Hydrated Ion Model | Treats the central Ca²⁺ ion and its first hydration shell (e.g., 7 water molecules) as a single complex. | Addresses shortcomings of standard AMBER and CHARMM force fields, correcting artificial ion clustering and bringing simulated osmotic pressures into quantitative agreement with experiments. | rsc.org |
Advanced Analytical Techniques for Characterization and Quantification of Calcium Chloride Dihydrate
Chromatographic Methods
Chromatography, particularly ion chromatography, stands as a powerful tool for the analysis of ionic species within a sample. It separates ions based on their affinity for a stationary phase, allowing for accurate quantification.
Ion chromatography (IC) is a highly sensitive and selective technique for determining the concentration of both chloride and calcium ions in aqueous solutions of calcium chloride dihydrate. nih.gov The method involves separating ions as they pass through a chromatographic column containing a resin. carleton.eduvajiramandravi.com The retention time of each ion is unique, which allows for its identification and quantification. carleton.eduvajiramandravi.com
For the determination of chloride, an anion-exchange column is used. wisc.edu The sample is injected into the chromatograph, and an eluent, typically a sodium carbonate and sodium bicarbonate solution, carries the sample through the system. wisc.edu The separated chloride ions are then measured by a conductivity detector. wisc.edu Interferences can arise from other anions with similar retention times, but these can often be resolved by sample dilution. wisc.edu
For the determination of calcium, a cation-exchange column is employed. carleton.eduvajiramandravi.com A common eluent for cation analysis is a solution containing tartaric acid and ethylenediamine or methanesulfonic acid. frontiersin.orgnih.gov The principle remains the same: the calcium ions are separated from other cations and quantified by a detector. frontiersin.orgnih.gov High concentrations of other cations, such as magnesium, can interfere with calcium determination, but this can often be corrected for. frontiersin.org Modern dual-channel ion chromatography systems allow for the simultaneous analysis of both anions and cations from a single sample injection, significantly improving efficiency. shimadzu.com
Table 1: Typical Ion Chromatography Conditions for Chloride and Calcium Analysis
| Parameter | Chloride (Anion) Analysis | Calcium (Cation) Analysis |
|---|---|---|
| Column Type | Anion-exchange (e.g., IonPac AS19HC) | Cation-exchange (e.g., IonPac CS12A) |
| Eluent | Potassium hydroxide (B78521) (KOH) or Sodium carbonate/bicarbonate solution | Methanesulfonic acid (MSA) or Tartaric acid/ethylenediamine |
| Detection | Suppressed Conductivity | Suppressed or Non-suppressed Conductivity |
| Typical Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques like TGA and DSC are indispensable for studying the thermal stability and phase transitions of hydrated salts such as calcium chloride dihydrate.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For calcium chloride dihydrate, TGA is used to determine the water content and to identify the temperatures at which dehydration occurs. The process typically shows a stepwise mass loss corresponding to the sequential removal of water molecules.
The dehydration of calcium chloride hydrates is a multi-step process. The dihydrate (CaCl₂·2H₂O) transitions to the monohydrate (CaCl₂·H₂O) and subsequently to the anhydrous form (CaCl₂). thermofisher.com TGA studies have shown that the complete decomposition of the dihydrate to the anhydrous form occurs in the temperature range of 373–443 K (100-170 °C), depending on factors like heating rate and the partial pressure of water. nih.gov The removal of the final water molecule from the monohydrate is generally complete at around 150 °C (423 K). thermofisher.com
Table 2: Dehydration Transitions of Calcium Chloride Hydrates Determined by Thermal Analysis
| Hydrate (B1144303) Transition | Onset Temperature Range (°C) | Technique | Reference |
|---|---|---|---|
| CaCl₂·4H₂O → CaCl₂·2H₂O | 29.9 - 43.5 | DSC | researchgate.net |
| CaCl₂·2H₂O → CaCl₂·H₂O | ~115 | TGA/DTA | thermofisher.com |
| CaCl₂·H₂O → CaCl₂ | ~150 | TGA/DTA | thermofisher.com |
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine the enthalpy changes (ΔH) associated with phase transitions, such as melting and dehydration. For calcium chloride dihydrate, DSC can quantify the energy required to remove the water of hydration.
The transition from the tetrahydrate form to the dihydrate is a key phase change. The molar enthalpy of the transition of α-CaCl₂·4H₂O to CaCl₂·2H₂O and a saturated aqueous solution at 318.73 K (45.58 °C) has been measured to be (30.6 ± 0.4) kJ·mol⁻¹. The enthalpy of these transitions is crucial for applications in thermal energy storage. The solidification enthalpy of mixtures containing calcium chloride dihydrate can be significant, with values recorded at over 155 J/g. carleton.edu
Table 3: Enthalpy Changes for Calcium Chloride Hydrate Phase Transitions
| Phase Transition | Temperature (K) | Molar Enthalpy of Transition (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| α-CaCl₂·4H₂O → (CaCl₂·2H₂O + aq. solution) | 318.73 | 30.6 ± 0.4 |
Atomic Spectroscopic Techniques
Atomic spectroscopy provides a means to determine the elemental composition of a sample. Flame Atomic Absorption Spectroscopy is a particularly robust and widely used method for quantifying the calcium content.
Flame Atomic Absorption Spectroscopy (FAAS) is a common and accurate method for determining the total calcium concentration in a sample. The technique is based on the principle that atoms absorb light at specific wavelengths. A solution of the calcium chloride dihydrate sample is aspirated into a flame, where it is atomized. A light beam from a calcium-specific hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the calcium atoms is measured. The absorbance is directly proportional to the concentration of calcium in the sample.
A significant challenge in FAAS analysis of calcium is chemical interference, particularly from phosphate (B84403), and ionization interference in the high-temperature flame. wisc.edu To overcome these issues, a releasing agent or spectral buffer, such as lanthanum chloride, is typically added to both the sample and standard solutions. This suppresses the interferences and ensures accurate results.
Table 4: Typical Instrumental Parameters for Calcium Determination by FAAS
| Parameter | Setting |
|---|---|
| Wavelength | 422.7 nm |
| Flame Type | Air-acetylene, oxidizing (fuel-lean) |
| Lamp | Calcium hollow-cathode lamp |
| Slit Width | 0.2 - 0.7 nm |
| Interference Suppressant | Lanthanum chloride solution |
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Analysis
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for determining the elemental composition of materials, including the quantification of trace impurities in high-purity compounds like calcium chloride dihydrate. researchgate.netresearchgate.netyoutube.com The fundamental principle of ICP-OES involves the atomization and excitation of a sample within a high-temperature plasma source. youtube.comjordilabs.com
The process begins with the introduction of an aqueous sample, prepared by dissolving the calcium chloride dihydrate in a suitable solvent (typically high-purity deionized water), into a nebulizer. The nebulizer converts the liquid into a fine aerosol, which is then transported into an argon plasma. The plasma, a hot, ionized gas, is sustained by inductively coupling radio-frequency power. Temperatures within the plasma can reach up to 10,000 K, which is sufficient to desolvate, vaporize, atomize, and excite the atoms of the elements present in the sample.
As the excited atoms and ions relax to a lower energy state, they emit light at characteristic wavelengths for each specific element. jordilabs.com An optical system, featuring a diffraction grating, separates this emitted light into its component wavelengths. Detectors then measure the intensity of the light at each characteristic wavelength, which is directly proportional to the concentration of the corresponding element in the sample. jordilabs.com
ICP-OES is particularly effective for analyzing metallic impurities in ultrapure salts like calcium chloride. researchgate.netresearchgate.net Due to the high concentration of calcium, matrix effects can occur, potentially causing interferences. researchgate.net These effects can be mitigated through various strategies, including matrix matching of calibration standards, the use of internal standards, or the standard addition technique. researchgate.netresearchgate.net The method offers high precision, with relative standard deviations typically up to 5%, and excellent analytical recoveries, often between 95% and 100%. researchgate.net
Below is an interactive data table summarizing typical operating conditions for ICP-OES analysis of impurities in calcium chloride solutions.
| Parameter | Typical Setting | Purpose |
| RF Power | 1.1 - 1.5 kW | Generates and sustains the argon plasma. |
| Plasma Gas Flow | 10 - 15 L/min | Maintains the plasma torch and provides the primary plasma medium. |
| Auxiliary Gas Flow | 0.5 - 1.5 L/min | Lifts the plasma away from the torch walls. |
| Nebulizer Gas Flow | 0.5 - 1.0 L/min | Controls the sample aerosol generation and transport. |
| Pump Rate | 1.0 - 2.5 mL/min | Controls the rate of sample introduction. |
| Viewing Mode | Axial or Radial | Axial viewing offers higher sensitivity for trace elements, while radial viewing is better for higher concentration samples to reduce matrix effects. |
| Wavelengths | Element-specific | Selected based on sensitivity and freedom from spectral interferences (e.g., Al at 308.215 nm, Si at 251.611 nm). researchgate.net |
Electrometric Methods
Electrometric methods are a class of analytical techniques that use measurements of electrical potential, current, or charge to determine the concentration of an analyte in a solution. For the analysis of calcium chloride dihydrate, two prominent electrometric methods are ion-selective electrode potentiometry and conductivity measurements.
Ion-Selective Electrode Potentiometry for Calcium and Chloride Ions
Potentiometry is an electrochemical technique where the potential difference between two electrodes is measured under conditions of essentially zero current. libretexts.orgslideshare.net This method is widely used for the direct measurement of ion concentrations in aqueous solutions using ion-selective electrodes (ISEs). libretexts.orgslideshare.net An ISE is a sensor that responds selectively to a specific ion in the presence of other ions. slideshare.net The setup consists of an ion-selective electrode, a reference electrode, and a high-impedance voltmeter. libretexts.org
Calcium Ion-Selective Electrode (Ca²⁺ ISE): The most common type of Ca²⁺ ISE features a polyvinyl chloride (PVC) polymer matrix membrane containing a specific ionophore that selectively binds with calcium ions. nico2000.net This sensing membrane is placed at the end of the electrode body. pasco.com Inside the electrode is an internal reference solution with a fixed concentration of calcium chloride. When the electrode is immersed in a sample solution, an ion-exchange process occurs at the membrane-solution interface, generating an electrical potential that is proportional to the logarithm of the calcium ion activity in the sample. pasco.com To relate this activity to concentration, measurements are typically performed in solutions of high and constant ionic strength, achieved by adding an Ionic Strength Adjustment Buffer (ISAB), such as potassium chloride (KCl). pasco.com
Chloride Ion-Selective Electrode (Cl⁻ ISE): For chloride ions, a common ISE is a crystalline solid-state electrode. libretexts.org The membrane of this electrode is typically composed of a pressed pellet of silver sulfide/silver chloride (Ag₂S/AgCl). libretexts.org Similar to the Ca²⁺ ISE, a potential develops across this membrane that is dependent on the chloride ion activity in the sample solution. The potential is measured relative to a stable reference electrode, and this measurement is used to determine the chloride concentration. libretexts.org
The relationship between the measured potential (E) and the ion activity is described by the Nernst equation. By calibrating the electrode system with standard solutions of known concentrations, a calibration curve can be constructed to determine the concentration of calcium or chloride ions in unknown samples. nico2000.net
The table below summarizes key characteristics of typical ion-selective electrodes for calcium and chloride.
| Characteristic | Calcium (Ca²⁺) ISE | Chloride (Cl⁻) ISE |
| Electrode Type | Polymer Membrane (PVC) nico2000.net | Crystalline Solid-State libretexts.org |
| Membrane Composition | Specific ionophore in a PVC matrix | Silver Sulfide / Silver Chloride (Ag₂S/AgCl) libretexts.org |
| Typical Concentration Range | 1 M to 1 x 10⁻⁶ M | 1 M to 5 x 10⁻⁵ M |
| Optimal pH Range | 3 - 10 pasco.com | 2 - 11 |
| Primary Interferences | Pb²⁺, Hg²⁺, Sr²⁺, Cu²⁺, Zn²⁺ | S²⁻, I⁻, Br⁻, CN⁻ |
| Typical Response Time | 20 - 30 seconds | 20 - 30 seconds |
Conductivity Measurements for Solution Characterization
Conductivity is a measure of a solution's ability to conduct an electrical current. This property is directly related to the concentration and mobility of ions in the solution. For an electrolyte like calcium chloride dihydrate, which dissociates in water into Ca²⁺ and Cl⁻ ions, the conductivity of the solution is a function of its concentration. Therefore, conductivity measurements provide a rapid and straightforward method for characterizing aqueous solutions of calcium chloride dihydrate. researchgate.netresearchgate.net
The measurement is performed using a conductivity meter, which consists of a probe with two or more electrodes and a device to measure the resistance or conductance of the solution between them. The instrument applies an alternating voltage to the electrodes to avoid polarization and measures the resulting current. The conductivity is then calculated, typically expressed in units of Siemens per centimeter (S/cm) or millisiemens per centimeter (mS/cm).
The conductivity of a calcium chloride solution increases with concentration as more ions become available to carry the current. researchgate.net This relationship is approximately linear at lower concentrations. At very high concentrations, ion-ion interactions can cause the relationship to become non-linear. Temperature also significantly affects conductivity, as it influences ion mobility; therefore, measurements are typically standardized to a reference temperature, such as 25°C. hamptonresearch.com Conductivity measurements are useful for quickly estimating the total dissolved solids or determining the concentration of a known salt solution.
The following interactive table presents typical conductivity values for aqueous calcium chloride (CaCl₂) solutions at various concentrations at 25°C.
| Concentration (mEq/L) | Concentration (mol/L) | Conductivity (mS/cm) |
| 4.375 | 0.0021875 | 0.54 |
| 8.75 | 0.004375 | 1.05 |
| 17.5 | 0.00875 | 2.05 |
| 35 | 0.0175 | 4.00 |
| 70 | 0.035 | 7.69 |
| 140 | 0.070 | 14.72 |
| 280 | 0.140 | 27.90 |
Data adapted from a study on conductivity in electrolyte solutions. researchgate.net
X-ray Fluorescence (XRF) and Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
X-ray Fluorescence (XRF) and Energy-Dispersive X-ray Spectroscopy (EDX or EDS) are non-destructive analytical techniques used for elemental analysis of solids and other materials. wikipedia.orgdrawellanalytical.comnih.gov They are based on the principle that individual atoms, when excited by an external energy source, emit X-ray photons of a characteristic energy or wavelength. clu-in.orgusgs.gov
The process begins when the sample is irradiated with a high-energy beam of X-rays (in XRF) or electrons (in EDX, typically within a scanning electron microscope). wikipedia.orgmee-inc.com This primary radiation has sufficient energy to eject an electron from an inner orbital shell of an atom in the sample. usgs.gov The resulting vacancy creates an unstable, excited state. To return to a stable state, an electron from a higher-energy outer shell fills the vacancy. The excess energy from this transition is released as a secondary (fluorescent) X-ray. mee-inc.com
The energy of the emitted X-ray is unique to the element from which it originated, acting as an elemental fingerprint. wikipedia.orgclu-in.org By detecting these characteristic X-rays, one can identify the elements present in the sample. The intensity of the X-ray signal for each element is proportional to its concentration, allowing for quantitative analysis. clu-in.org
X-ray Fluorescence (XRF): XRF instruments typically use an X-ray tube to generate the primary X-ray beam. usgs.gov This technique is well-suited for the bulk analysis of solid calcium chloride dihydrate samples. It can be used to verify the primary composition (i.e., the ratio of calcium to chlorine) and to detect and quantify heavier elemental impurities. Portable XRF (pXRF) analyzers allow for rapid, on-site screening of materials. nih.govmdpi.com
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): EDX is most often an accessory to a Scanning Electron Microscope (SEM). mee-inc.com The focused electron beam of the SEM serves as the excitation source, allowing for microanalysis of very small areas on the sample surface. mee-inc.com For calcium chloride dihydrate, EDX can be used to examine individual crystals, identify the elemental composition of specific features or phases, and detect the spatial distribution of any impurities. mdpi.com The EDX detector measures the energy of the incoming X-rays, and the data is displayed as a spectrum of X-ray counts versus energy. libretexts.org
Both techniques are valuable for confirming the purity and elemental stoichiometry of calcium chloride dihydrate without requiring sample dissolution.
The table below provides a comparison of key features for XRF and EDX.
| Feature | X-ray Fluorescence (XRF) | Energy-Dispersive X-ray Spectroscopy (EDX/EDS) |
| Excitation Source | Primary X-ray beam usgs.gov | Focused electron beam mee-inc.com |
| Typical Application | Bulk elemental analysis of solids, powders, liquids drawellanalytical.com | Microanalysis, elemental mapping, particle analysis (with SEM) mdpi.com |
| Analysis Area | Millimeters to centimeters | Micrometers to nanometers mee-inc.com |
| Detection Limits | Parts per million (ppm) for heavier elements | ~0.1 wt% |
| Sample Form | Solid, powder, fused bead, liquid | Solid, conductive (or coated) for SEM |
| Destructive? | No | No (though sample may be altered by electron beam or coating) |
| Primary Use for CaCl₂·2H₂O | Purity verification, detection of heavy metal impurities | Analysis of crystal morphology and composition, impurity distribution |
Q & A
Q. How to interpret conflicting solubility data for CaCl₂·2H₂O in mixed solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
